Dhodh-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H7F4N3O3 |
|---|---|
Molecular Weight |
353.23 g/mol |
IUPAC Name |
4-oxo-N-(2,3,5,6-tetrafluoro-4-phenylphenyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H7F4N3O3/c16-8-7(6-4-2-1-3-5-6)9(17)11(19)12(10(8)18)20-14(23)13-15(24)22-25-21-13/h1-5H,(H,20,23)(H,22,24) |
InChI Key |
AMBZERWHSFYQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)NC(=O)C3=NONC3=O)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of DHODH Inhibitors
An in-depth analysis of the scientific literature and available data reveals no specific public information for a compound designated "Dhodh-IN-14." This suggests that "this compound" may be an internal development name not yet disclosed in public research, a misnomer, or a compound that has not been the subject of published scientific study.
While a detailed technical guide on this compound cannot be provided, this report will deliver a comprehensive overview of the mechanism of action of Dihydroorotate Dehydrogenase (DHODH) inhibitors, a class of compounds to which this compound would belong. This guide is intended for researchers, scientists, and drug development professionals, and will adhere to the requested data presentation, experimental protocol details, and visualization standards based on publicly available information for well-characterized DHODH inhibitors.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis and, consequently, for cell proliferation.[1][3] DHODH catalyzes the fourth step in this pathway: the oxidation of dihydroorotate to orotate.[2][4]
In mammalian cells, DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane, where it links pyrimidine biosynthesis to the electron transport chain.[5][6] By inhibiting DHODH, small molecule inhibitors block the synthesis of orotate, leading to a depletion of the pyrimidine pool.[1] This nucleotide starvation results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest, and ultimately, cell death.[7][8] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo pyrimidine synthesis pathway, making DHODH an attractive therapeutic target in oncology and autoimmune diseases.[3][9]
Signaling Pathways Affected by DHODH Inhibition
The primary signaling pathway disrupted by DHODH inhibitors is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate, and a depletion of downstream products, including uridine monophosphate (UMP), which is a precursor for all other pyrimidines.[10]
Beyond the direct impact on nucleotide synthesis, DHODH inhibition has been shown to affect other signaling pathways:
-
c-Myc Downregulation: In some cancer models, DHODH inhibition has been shown to downregulate the expression of the MYC oncogene, a key driver of cell proliferation.[11]
-
p53 Activation: Depletion of pyrimidines can induce a p53-dependent cell cycle arrest.[12]
-
Wnt/β-catenin Signaling: Some studies suggest a potential, though less direct, link between DHODH and the Wnt/β-catenin pathway.[13]
-
Innate Immune Signaling (cGAS-STING Pathway): Recent research indicates that DHODH inhibition can induce mitochondrial stress, leading to the release of mitochondrial DNA into the cytoplasm. This can activate the cGAS-STING pathway, a component of the innate immune system, which may contribute to the anti-tumor effects of these inhibitors.[14][15]
Diagram of the De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. glpbio.com [glpbio.com]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 12. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Dhodh-IN-14: A Technical Guide to a Novel DHODH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dhodh-IN-14, a novel inhibitor of dihydroorotate dehydrogenase (DHODH). Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, representing a key therapeutic target for a range of diseases, including autoimmune disorders and cancer. This document details the mechanism of action of DHODH inhibitors, with a specific focus on the available data for this compound. Furthermore, it presents a compilation of quantitative data for this compound and other well-characterized DHODH inhibitors, alongside detailed protocols for essential in vitro and in vivo experimental assays. Visualizations of the relevant signaling pathway and a typical preclinical experimental workflow are also provided to facilitate a deeper understanding of the evaluation process for this class of compounds.
Introduction to Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for the synthesis of DNA, RNA, and other vital biomolecules.[3][4]
Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway.[3] Consequently, inhibition of DHODH leads to pyrimidine depletion, which in turn results in cell cycle arrest and the suppression of cell growth.[5] This makes DHODH an attractive target for the development of therapeutics for various diseases characterized by excessive cell proliferation. Several DHODH inhibitors, including leflunomide and teriflunomide, have been approved for the treatment of autoimmune diseases.[3]
This compound: A Novel DHODH Inhibitor
This compound is identified as a hydroxyfurazan analog of A771726 (teriflunomide), a well-known DHODH inhibitor.[6] This structural similarity suggests that this compound likely shares a similar mechanism of action, binding to the ubiquinone-binding site of the DHODH enzyme.[6]
Quantitative Data for DHODH Inhibitors
The inhibitory activity of this compound and other prominent DHODH inhibitors is summarized in the tables below. These values provide a comparative basis for evaluating their potency.
Table 1: In Vitro Enzymatic Inhibition of DHODH
| Compound | Target | IC50 | Reference |
| This compound | Rat Liver DHODH | 0.49 µM | [6] |
| Brequinar | Human DHODH | 2.1 nM | [7] |
| Teriflunomide (A771726) | Human DHODH | 24.5 nM | [7] |
| Leflunomide | Human DHODH | >25 µM | |
| BAY 2402234 | Human DHODH | 0.42 nM | [7] |
| S312 | Human DHODH | 29.2 nM | |
| S416 | Human DHODH | 7.5 nM |
Table 2: Cellular Activity of DHODH Inhibitors
| Compound | Cell Line | Assay | EC50 / GI50 | Reference |
| Brequinar | HCT 116 | MTT | 0.480 µM | [1] |
| Brequinar | HCT 116 | Colony Formation | 0.218 µM | [1] |
| Teriflunomide (A771726) | HCT 116 | MTT | >50 µM | [1] |
| Leflunomide | HCT 116 | Colony Formation | 14.1 µM | [1] |
| RP7214 | U937, HL-60, THP-1, KG-1 | MTT | 2.4 - 7.6 µM | [8] |
| S416 | MDCK (Influenza A) | Cell Viability | 0.061 µM | [9] |
Experimental Protocols
Detailed methodologies for the evaluation of DHODH inhibitors are crucial for reproducible and comparable results. The following sections provide step-by-step protocols for key in vitro and in vivo assays.
In Vitro DHODH Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotic acid (DHO) solution
-
Coenzyme Q10 (Decylubiquinone) solution
-
2,6-dichloroindophenol (DCIP) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the recombinant human DHODH enzyme to each well containing the assay buffer.
-
Add the desired concentrations of the test inhibitor to the wells and pre-incubate for 30 minutes at 25°C.
-
Initiate the reaction by adding a substrate mixture containing dihydroorotic acid, coenzyme Q10, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over a period of 10 minutes at 25°C using a microplate reader.
-
The rate of reaction is proportional to the change in absorbance over time.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
Cell Viability Assay (CCK-8)
This assay determines the effect of a DHODH inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, K562)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1500 cells/well) and allow them to adhere overnight in a CO2 incubator.[11]
-
The next day, treat the cells with serial dilutions of the test inhibitor. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) in the CO2 incubator.
-
After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 or GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DHODH inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for implantation (e.g., cervical cancer cells)
-
Test inhibitor (e.g., Brequinar) formulated for in vivo administration
-
Vehicle control
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 cells) into the flank of each mouse.[13] Matrigel may be mixed with the cell suspension to promote tumor formation.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth in the treated group to the control group to evaluate the efficacy of the inhibitor.[12]
Visualizations
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the mechanism of its inhibition.
Caption: DHODH catalyzes the conversion of dihydroorotate to orotate in the mitochondrion.
Preclinical Evaluation Workflow for a DHODH Inhibitor
The following flowchart outlines a typical workflow for the preclinical assessment of a novel DHODH inhibitor.
Caption: A streamlined workflow for the preclinical development of a DHODH inhibitor.
Conclusion
This compound is a promising novel inhibitor of dihydroorotate dehydrogenase with demonstrated in vitro activity. This technical guide provides the foundational information necessary for its further investigation, including comparative quantitative data, detailed experimental protocols, and visual aids to understand its mechanism of action and the broader context of DHODH inhibitor development. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals working on this important therapeutic target. Further studies are warranted to fully characterize the in vivo efficacy, pharmacokinetic profile, and safety of this compound.
References
- 1. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-14 and the Pyrimidine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dhodh-IN-14, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is a critical target in the development of therapeutics for a range of diseases, including autoimmune disorders and cancer. This document outlines the mechanism of action of this compound, summarizes available quantitative data, provides detailed experimental protocols for the evaluation of DHODH inhibitors, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to DHODH and the Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is an essential metabolic pathway for the production of nucleotides, which are the building blocks of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleotides.[1] Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4] In humans, DHODH is a flavin-dependent mitochondrial enzyme.[5] Its inhibition leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of cell growth.[1] This makes DHODH an attractive target for therapeutic intervention in various diseases.[6]
This compound: A Novel DHODH Inhibitor
This compound is a synthetic small molecule identified as a potent inhibitor of DHODH.[7] It is a hydroxyfurazan analog of A771726 (Teriflunomide), the active metabolite of the FDA-approved drug Leflunomide, which is used in the treatment of rheumatoid arthritis.[6][7] this compound features a biphenyl scaffold with fluoro substituents, a modification intended to enhance its inhibitory activity.[7]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ubiquinone binding channel of the DHODH enzyme.[7] Computational docking studies suggest that this compound binds in a "BQN-like fashion," where the deprotonated hydroxyfurazan moiety forms a key interaction with the arginine residue at position 136 (Arg136) of the enzyme.[7] This interaction mimics the binding of the natural substrate, thereby competitively inhibiting the enzymatic activity of DHODH. By blocking the conversion of dihydroorotate to orotate, this compound effectively halts the de novo pyrimidine biosynthesis pathway.
Quantitative Data
The available quantitative data for this compound is currently limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against rat liver DHODH. Further studies are required to determine its potency against human DHODH and its efficacy in various cell-based assays.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Rat Liver DHODH | Enzymatic Assay | 0.49 µM | [7] |
| Dhodh-IN-13 | Rat Liver DHODH | Enzymatic Assay | 4.3 µM | [8] |
| Dhodh-IN-15 | Rat Liver DHODH | Enzymatic Assay | 11 µM | [9][10] |
| A771726 (Teriflunomide) | Human DHODH | Enzymatic Assay | ~0.5-1 µM | [11] |
| Brequinar | Human DHODH | Enzymatic Assay | ~5-20 nM | [12] |
Experimental Protocols
Detailed below are representative protocols for key experiments used to characterize DHODH inhibitors. While these protocols are not specific to this compound, they represent standard methodologies in the field.
DHODH Enzymatic Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Tris buffer (pH 8.0)
-
Triton X-100
-
96-well microplate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.
-
Prepare a substrate solution containing DHO and CoQ10 in the reaction buffer.
-
Prepare a solution of DCIP in the reaction buffer.
-
Add the reaction buffer, DCIP solution, and the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate.
-
Add the recombinant DHODH enzyme to each well and incubate for a specified time at room temperature.
-
Initiate the reaction by adding the DHO/CoQ10 substrate solution.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on cell proliferation by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Pyrimidine Biosynthesis Pathway and this compound Inhibition
Caption: The de novo pyrimidine biosynthesis pathway highlighting the inhibition of DHODH by this compound.
Experimental Workflow for DHODH Inhibitor Evaluation
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-14: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Chemical Properties, Synthesis, and Biological Activity of a Potent Dihydroorotate Dehydrogenase Inhibitor
Introduction
Dhodh-IN-14 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] As rapidly proliferating cells, such as cancer cells and activated immune cells, are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication, DHODH has emerged as a promising therapeutic target for various diseases, including cancer and autoimmune disorders.[3][4] this compound, a hydroxyfurazan analog of A771726, has demonstrated significant inhibitory activity against DHODH, making it a compound of interest for further investigation and drug development.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the biological context of this compound.
Chemical Properties
This compound is a small molecule with the molecular formula C₁₅H₇F₄N₃O₃ and a molecular weight of 353.23 g/mol .[2] Its chemical structure features a substituted biphenyl moiety linked to a hydroxyfurazan carboxamide group.
| Property | Value | Reference |
| CAS Number | 1364791-93-4 | [2] |
| Molecular Formula | C₁₅H₇F₄N₃O₃ | [2] |
| Molecular Weight | 353.23 g/mol | [2] |
| IC₅₀ (rat liver DHODH) | 0.49 µM | [1][2] |
| Physical Appearance | White to off-white powder | Assumed |
| Solubility (Estimated) | DMSO: ≥ 10 mg/mLEthanol: Slightly solubleWater: Insoluble | General knowledge on similar compounds |
| Storage (Powder) | -20°C for up to 2 years | [2] |
| Storage (in DMSO) | -80°C for up to 6 months4°C for up to 2 weeks | [2] |
Synthesis
A detailed, publicly available synthesis protocol for this compound has not been identified. However, based on its structure as a hydroxyfurazan analog of A771726 and general synthetic methodologies for similar compounds, a plausible synthetic route is proposed. The key steps would likely involve the formation of an amide bond between a substituted biphenyl amine and a hydroxyfurazan carboxylic acid derivative.
Putative Synthetic Scheme:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Amide Coupling: To a solution of 4'-fluoro-5-methyl-[1,1'-biphenyl]-4-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), are added 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid (1.1 eq), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and an activator such as hydroxybenzotriazole (HOBt) (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours.
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides (uridine and cytidine) from simpler precursor molecules.
De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition:
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of this compound on DHODH.
By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a number of downstream cellular consequences:
-
Inhibition of DNA and RNA Synthesis: The lack of pyrimidine building blocks directly hampers the synthesis of new genetic material, which is essential for cell division.
-
Cell Cycle Arrest: Cells are unable to progress through the cell cycle, typically arresting at the G1/S phase transition.
-
Induction of Apoptosis: In many cancer cell lines, prolonged pyrimidine starvation can trigger programmed cell death.
-
Activation of p53: Depletion of ribonucleotides can lead to ribosomal stress, which in turn can activate the tumor suppressor protein p53.[5][6] Activated p53 can then induce cell cycle arrest or apoptosis.
Downstream Signaling Effects of DHODH Inhibition:
Caption: Key downstream signaling consequences of DHODH inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the activity of this compound.
DHODH Inhibition Assay (DCIP Colorimetric Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoQ10, and DCIP.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to DHODH activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a leukemia or solid tumor line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
At the end of the treatment period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the drug concentration.
Conclusion
This compound is a promising DHODH inhibitor with the potential for development as a therapeutic agent for cancer and autoimmune diseases. Its mechanism of action, centered on the disruption of the de novo pyrimidine synthesis pathway, is well-understood and targets a key metabolic vulnerability of rapidly proliferating cells. Further preclinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its in vivo efficacy and safety profile. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing this compound through the drug discovery pipeline.
References
- 1. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure - Beijing Institute of Technology [pure.bit.edu.cn:443]
In-vitro Characterization of DHODH Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in-vitro characterization of Dihydroorotate Dehydrogenase (DHODH) inhibitors. While specific data for a compound designated "Dhodh-IN-14" is not publicly available, it has been described as an analog of A771726 (Teriflunomide). Therefore, this guide will focus on the established methodologies and data for well-characterized DHODH inhibitors, A771726 and Brequinar, to serve as a detailed framework for the evaluation of novel DHODH-targeting compounds like this compound.
Introduction to DHODH as a Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1] It catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines. These pyrimidines are essential for the synthesis of DNA, RNA, and for various metabolic processes.
Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway. This makes DHODH an attractive therapeutic target for autoimmune diseases, cancer, and viral infections.[2] Inhibitors of DHODH, such as Leflunomide (a prodrug of A771726) and Teriflunomide, are approved for the treatment of rheumatoid arthritis and multiple sclerosis.[2][3]
Data Presentation: In-vitro Activity of Reference DHODH Inhibitors
The following tables summarize the in-vitro inhibitory activities of Teriflunomide (A771726) and Brequinar against DHODH and their anti-proliferative effects on various cell lines.
Table 1: Enzymatic Inhibition of Human and Rat DHODH
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Teriflunomide (A771726) | Human DHODH | Enzymatic | 773 | 1050 | [4] |
| Teriflunomide (A771726) | Human DHODH | Enzymatic | 1100 | - | [5] |
| Teriflunomide (A771726) | Human DHODH | Enzymatic | 407.8 | - | [6] |
| Teriflunomide (A771726) | Human DHODH | Binding | - | 12 | [7] |
| Teriflunomide (A771726) | Rat DHODH | Enzymatic | 18 | 25.8 | [4] |
| Teriflunomide (A771726) | Rat DHODH | Enzymatic | 19 | - | [5] |
| Brequinar | Human DHODH | Enzymatic | 5.2 | - | [8] |
| Brequinar | Human DHODH | Enzymatic | ~20 | - | [9] |
| Brequinar | Human DHODH | Enzymatic | 12 | - | [10] |
| Brequinar | Human DHODH | Enzymatic | 10 | - | [5] |
| Brequinar | Rat DHODH | Enzymatic | 367 | - | [5] |
Table 2: Anti-proliferative Activity of DHODH Inhibitors
| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Teriflunomide (A771726) | A549 | PGE2 synthesis | 0.13 µg/ml | [11] |
| Teriflunomide (A771726) | Human Synoviocytes | PGE2 production | 3 - 7 | [12] |
| Leflunomide | KYSE510 | Cell Viability | 108.2 | [13] |
| Leflunomide | KYSE450 | Cell Viability | 124.8 | [13] |
| Leflunomide | SW620 | Cell Viability | 173.9 | [13] |
| Brequinar | T-47D | Proliferation | 0.080 | [14] |
| Brequinar | A-375 | Proliferation | 0.450 | [14] |
| Brequinar | H929 | Proliferation | 0.150 | [14] |
Experimental Protocols
DHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH. A common method is a colorimetric assay that monitors the reduction of a dye.[2]
Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to a cofactor, typically flavin mononucleotide (FMN). In the presence of an artificial electron acceptor like 2,6-dichloroindophenol (DCIP), the enzymatic activity can be measured by the rate of DCIP reduction, which results in a decrease in absorbance at a specific wavelength.[2][3]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 or Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing a detergent like Triton X-100)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHO, and Coenzyme Q10.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., Teriflunomide or Brequinar) and a negative control (DMSO vehicle).
-
Add the recombinant DHODH enzyme to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding DCIP to all wells.
-
Immediately measure the absorbance at 600 nm and continue to monitor the change in absorbance over time (e.g., every minute for 15-30 minutes).
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based Proliferation Assay
This assay assesses the effect of a DHODH inhibitor on the proliferation of cultured cells. Various methods can be used, such as CCK-8, MTT, or WST-1 assays, which measure metabolic activity as an indicator of cell viability and proliferation.[13][15][16]
Principle: Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation.[1][17] The reduction in cell number or metabolic activity is quantified to determine the potency of the inhibitor. A key control in this assay is the addition of exogenous uridine, which can rescue cells from the effects of DHODH inhibition by bypassing the de novo synthesis pathway. This confirms the on-target effect of the compound.[18]
Materials:
-
A rapidly proliferating cell line (e.g., human T-lymphocytes, various cancer cell lines)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound) dissolved in DMSO
-
Uridine solution
-
Cell proliferation reagent (e.g., CCK-8, MTT, or WST-1)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. For each concentration of the test compound, prepare a parallel set of wells that are co-treated with a final concentration of 100 µM uridine. Include appropriate vehicle controls (DMSO).
-
Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each treatment condition relative to the vehicle control.
-
Determine the EC50 value for the test compound in the absence and presence of uridine. A significant shift in the EC50 in the presence of uridine indicates that the anti-proliferative effect is due to the inhibition of DHODH.
Mandatory Visualizations
DHODH Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teriflunomide | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dihydroorotate Dehydrogenase Inhibitor, Brequinar - CAS 96201-88-6 - Calbiochem | 508321 [merckmillipore.com]
- 11. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Dhodh-IN-14 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] This pathway provides the necessary building blocks for DNA and RNA synthesis.[3] DHODH is located on the inner mitochondrial membrane and catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[4] Due to the high demand for nucleotides in cancer cells to sustain their rapid growth, targeting DHODH has emerged as a promising therapeutic strategy in oncology.[3]
Dhodh-IN-14 is a novel inhibitor of DHODH, identified as a hydroxyfurazan analog of A771726.[5][6] While specific data on this compound in cancer cells is limited, its parent compound, A771726 (the active metabolite of Leflunomide), and other DHODH inhibitors like Brequinar have been extensively studied. This guide will leverage the comprehensive data available for these analogous compounds to provide a framework for the target validation of this compound in cancer cells. This compound has a reported IC50 of 0.49 μM for rat liver DHODH.[5][6]
This technical guide provides an in-depth overview of the core methodologies, quantitative data, and underlying signaling pathways involved in the validation of DHODH as a therapeutic target in cancer cells, using data from well-characterized inhibitors as a proxy for this compound.
Quantitative Data Summary
The following tables summarize the efficacy of the DHODH inhibitor A771726 and Brequinar across various cancer cell lines. This data serves as a benchmark for validating the anticancer activity of novel DHODH inhibitors like this compound.
Table 1: Anti-proliferative Activity of A771726 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| A375 | Melanoma | 14.52 | [7] |
| H929 | Multiple Myeloma | 45.78 | [7] |
| Ramos | Burkitt's Lymphoma | 5.36 | [7] |
| OPM-2 | Multiple Myeloma | ~50-100 | [8] |
| RPMI-8226 | Multiple Myeloma | ~50-100 | [8] |
| NCI-H929 | Multiple Myeloma | ~50-100 | [8] |
| U266 | Multiple Myeloma | ~50-100 | [8] |
Table 2: Anti-proliferative Activity of Brequinar in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| A375 | Melanoma | 0.14 | [7] |
| H929 | Multiple Myeloma | 0.24 | [7] |
| Ramos | Burkitt's Lymphoma | 0.054 | [7] |
Signaling Pathways and Mechanisms of Action
Inhibition of DHODH leads to the depletion of pyrimidine pools, which in turn affects multiple cellular processes critical for cancer cell survival and proliferation.
De Novo Pyrimidine Synthesis Pathway
The primary mechanism of action of DHODH inhibitors is the blockade of the de novo pyrimidine synthesis pathway. This leads to a reduction in the intracellular pool of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.[3]
Figure 1: Inhibition of the De Novo Pyrimidine Synthesis Pathway by this compound.
Downstream Effects on Cell Cycle and Apoptosis
The depletion of pyrimidines triggers a cascade of downstream events, including cell cycle arrest and apoptosis. Studies with A771726 and Brequinar have shown that DHODH inhibition leads to an S-phase arrest in the cell cycle.[7] This is often accompanied by the downregulation of the proto-oncogene c-Myc and the upregulation of the cell cycle inhibitor p21.[7] Furthermore, in multiple myeloma cells, A771726 has been shown to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation.[8]
Figure 2: Downstream Signaling Effects of DHODH Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's target engagement and cellular effects. The following are key experimental protocols for validating the activity of this compound in cancer cells, based on established methods for other DHODH inhibitors.
Cell Viability Assay (WST-1 or MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48, 72, or 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To investigate the effect of this compound on cell cycle distribution.
Protocol:
-
Treat cancer cells with various concentrations of this compound for 24-72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol:
-
Treat cancer cells with this compound at various concentrations for 48-72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
Western Blot Analysis
Objective: To examine the effect of this compound on the expression of key proteins involved in cell cycle regulation and survival pathways.
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p21, Akt, p-Akt, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Experimental Workflow for Target Validation
The validation of this compound as a cancer therapeutic target follows a logical progression from in vitro characterization to mechanistic studies.
Figure 3: Experimental Workflow for this compound Target Validation.
Conclusion
The validation of this compound as a therapeutic target in cancer cells can be effectively guided by the extensive research conducted on its parent compound, A771726, and other potent DHODH inhibitors. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive framework for researchers and drug development professionals. By systematically evaluating its anti-proliferative effects, mechanism of action, and target engagement, the therapeutic potential of this compound in oncology can be thoroughly assessed. Future studies should focus on generating specific data for this compound in a panel of cancer cell lines to confirm the hypotheses derived from its analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 7. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Cellular Uptake and Distribution of Dhodh-IN-14
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dhodh-IN-14 is a specific inhibitor of dihydroorotate dehydrogenase (DHODH) and an analog of the more extensively studied compound A771726.[1][2] Due to the limited availability of specific data on the cellular uptake and distribution of this compound, this guide synthesizes information based on its known analog, A771726, and established methodologies for characterizing small molecule inhibitors. The provided data and protocols should be considered as a starting point for empirical investigation of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a hydroxyfurazan analog of A771726 and functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step for the production of pyrimidines required for DNA and RNA synthesis. By inhibiting DHODH, this compound disrupts the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells, which are highly dependent on this pathway.[3] This mechanism of action makes DHODH inhibitors like this compound promising therapeutic agents for autoimmune diseases and cancer.[3][4]
Quantitative Data on the Analog A771726
The following table summarizes key quantitative data for A771726, the active metabolite of leflunomide and a close structural and functional analog of this compound. This information provides an estimate of the expected potency and cellular activity.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (COX-2 Inhibition) | J774.2 Macrophages | 3.5 µg/ml | [5][6] |
| IC50 (COX-2 Inhibition) | A549 Cells | 0.13 µg/ml | [5][6] |
| IC50 (COX-1 Inhibition) | Human Whole Blood | 40 µg/ml | [5][6] |
| IC50 (COX-2 Inhibition) | Human Whole Blood | 69 µg/ml | [5][6] |
| IC50 (Antiproliferative) | Human Jurkat T cells | 60 µM | [7] |
Experimental Protocols
Detailed methodologies for assessing the cellular uptake and in vivo distribution of small molecule inhibitors like this compound are crucial for understanding their pharmacokinetic and pharmacodynamic properties.
This protocol is designed to quantify the intracellular concentration of this compound.
Objective: To determine the amount of this compound that enters and accumulates within a specific cell type over time.
Materials:
-
Cell line of interest (e.g., Jurkat T cells, a relevant cancer cell line)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
96-well cell culture plates
-
Scintillation counter (if using a radiolabeled analog)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) at 37°C in a CO2 incubator.
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 10-15 minutes to lyse the cells.
-
Sample Collection: Collect the cell lysates.
-
Quantification: Analyze the concentration of this compound in the cell lysates using a validated HPLC-MS method. If a radiolabeled version of the compound is used, the amount of uptake can be quantified by scintillation counting.[8][9]
-
Data Analysis: Normalize the intracellular concentration of this compound to the total protein concentration or cell number in each well.
This protocol outlines a general procedure to assess the distribution of this compound in a preclinical animal model.
Objective: To determine the concentration of this compound in various tissues and plasma over time following administration to an animal model.
Materials:
-
Animal model (e.g., mice or rats)
-
This compound formulation for the chosen route of administration (e.g., oral gavage, intravenous injection)
-
Anesthesia
-
Surgical tools for tissue collection
-
Homogenizer
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Animal Dosing: Administer this compound to the animals via the desired route. The dose and vehicle should be determined based on preliminary toxicity and solubility studies.[10]
-
Time Points: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals.
-
Sample Collection: Collect blood (for plasma) and various tissues of interest (e.g., liver, kidney, spleen, tumor tissue if applicable).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Homogenization: Weigh the collected tissues and homogenize them in a suitable buffer.
-
Extraction: Perform a liquid-liquid or solid-phase extraction on the plasma and tissue homogenates to isolate this compound.
-
Quantification: Analyze the concentration of this compound in the extracted samples using a validated HPLC-MS method.
-
Data Analysis: Calculate the concentration of this compound in plasma (e.g., in ng/mL) and in each tissue (e.g., in ng/g of tissue).
Visualizations
The following diagrams illustrate key concepts related to the mechanism and study of this compound.
DHODH Inhibition Signaling Pathway
Experimental Workflow for Cellular Uptake
Experimental Workflow for In Vivo Distribution
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A771726 (Teriflunomide), Active metabolite of leflunomide. Dihydroorotate dehydrogenase inhibitor. (CAS 163451-81-8) | Abcam [abcam.com]
- 4. Dihydroorotate dehydrogenase inhibitor A771726 (leflunomide) induces apoptosis and diminishes proliferation of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Using Inhibitors In Vivo [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for DHODH Inhibitors in Cell Culture Experiments
Introduction to DHODH and its Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.[3][4] DHODH is located in the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate.[1][5]
Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and subsequent cell cycle arrest and inhibition of cell proliferation.[6][7] This makes DHODH an attractive therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[3] Several DHODH inhibitors have been developed and are in different stages of clinical investigation.[1][8]
Mechanism of Action
DHODH inhibitors function by binding to the enzyme and blocking its catalytic activity.[3] This leads to a reduction in the synthesis of orotate, a key intermediate in the pyrimidine biosynthesis pathway.[3] The resulting pyrimidine starvation triggers a variety of cellular responses, including:
-
Cell Cycle Arrest: Cells are often arrested in the S-phase of the cell cycle due to the lack of nucleotides required for DNA replication.[6][9]
-
Apoptosis: Prolonged pyrimidine depletion can induce programmed cell death (apoptosis).[4][8]
-
Differentiation: In some cancer types, like acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cell differentiation.[1][2]
-
Ferroptosis: Recent studies have indicated that DHODH inhibition can also induce a form of iron-dependent cell death called ferroptosis.[10][11]
-
Modulation of Signaling Pathways: DHODH inhibition has been shown to impact various signaling pathways, including the p53 and Wnt/β-catenin pathways.[7][9]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the DHODH inhibitor Brequinar in various cancer cell lines, as reported in the literature. These values can serve as a starting point for determining the optimal concentration range for your specific cell culture experiments.
| Cell Line | Cancer Type | Brequinar IC50 (µM) | Reference |
| A375 | Melanoma | 0.14 | [6] |
| H929 | Myeloma | 0.24 | [6] |
| Ramos | Burkitt's Lymphoma | 0.054 | [6] |
| HeLa | Cervical Cancer | 0.338 (48h) | [11] |
| CaSki | Cervical Cancer | 0.747 (48h) | [11] |
| SK-N-BE(2)C | Neuroblastoma | Low nanomolar range | [8] |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.[12] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of a DHODH inhibitor in cell culture.
Cell Viability/Proliferation Assay (MTT or CCK-8 Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor (e.g., Brequinar)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the DHODH inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the DHODH inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the DHODH inhibitor at the desired concentration (e.g., IC50 concentration) for a specific time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[15]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the cellular response to DHODH inhibition.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-cleaved PARP, anti-activated caspase-3, anti-p53, anti-β-catenin, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the DHODH inhibitor as described for the apoptosis assay.
-
Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify changes in protein expression.
Mandatory Visualization
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of DHODH.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 5. Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synentec.com [synentec.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Dhodh-IN-14 in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-14 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[2][3] In acute myeloid leukemia (AML), malignant cells exhibit a high proliferation rate and are often arrested at an immature stage of development.[1][4][5] These rapidly dividing cells are particularly dependent on the de novo pyrimidine synthesis pathway to meet their metabolic demands, making DHODH an attractive therapeutic target.[2][4][6]
Inhibition of DHODH by compounds like this compound leads to a depletion of intracellular pyrimidine pools. This pyrimidine starvation has been shown to have a dual effect on AML cells: it can induce cell cycle arrest and apoptosis, and it can also overcome the differentiation blockade, forcing the leukemic blasts to mature into non-proliferating myeloid cells.[1][2][7][8] This therapeutic strategy offers a promising approach for treating various subtypes of AML, potentially independent of their specific genetic drivers.[1][5]
Note: While this compound is a known potent DHODH inhibitor with a reported IC50 of 0.49 μM for rat liver DHODH, there is currently a lack of published literature specifically detailing its application and efficacy in AML models.[1][9] The following application notes, data, and protocols are based on extensive preclinical studies of other well-characterized and potent DHODH inhibitors (e.g., Brequinar, ML390, Emvododstat) in AML models and are provided as a comprehensive guide for initiating studies with this compound.
Mechanism of Action in AML
This compound, by inhibiting DHODH, blocks the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP). UMP is the precursor for all other pyrimidine nucleotides. The resulting pyrimidine starvation triggers a cascade of events in AML cells, leading to anti-leukemic effects.
Caption: DHODH inhibition by this compound blocks pyrimidine synthesis, leading to anti-leukemic effects.
Data Presentation: Efficacy of DHODH Inhibitors in AML Models
The following tables summarize representative quantitative data from preclinical studies of various DHODH inhibitors in AML models. This data can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: In Vitro Activity of DHODH Inhibitors in AML Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Brequinar | THP-1 | Differentiation | ED50 (CD11b+) | ~1 µM | [2] |
| U937 | Differentiation | ED50 (CD11b+) | ~1 µM | [2] | |
| ML390 | ER-HoxA9 (murine) | Differentiation | ED50 | ~200 nM | [1] |
| THP-1 | Differentiation | ED50 | ~500 nM | [1] | |
| Emvododstat | Multiple | Proliferation | GI50 | Varies | [7] |
| RP7214 | U937 | Growth Inhibition | GI50 | 2 - 3.2 µM | [10] |
| HL-60 | Growth Inhibition | GI50 | 2 - 3.2 µM | [10] | |
| MV4-11 | Growth Inhibition | GI50 | 2 - 3.2 µM | [10] | |
| Compound 4 | THP-1 | Differentiation | EC50 | 74 nM | [11] |
Table 2: In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models
| Compound | AML Model | Dosing Regimen | Primary Outcome | Result | Reference |
| Brequinar | THP-1 Subcutaneous Xenograft | 15 mg/kg Q3D or 5 mg/kg daily | Tumor Growth Inhibition | Significant reduction in tumor growth | [1] |
| MLL/AF9 Murine Model | 25 mg/kg daily | Survival | Increased survival, reduced leukemia burden | [1] | |
| FLT3-ITD PDX Model | 25 mg/kg (2 doses) | Leukemia Burden | Reduction in peripheral blood and bone marrow leukemia | [1] | |
| RP7214 | MV4-11 Subcutaneous Xenograft | 3, 10, 30 mg/kg BID | Tumor Size & Weight | Significant anti-tumor activity | [10] |
| FF14984T | U937 Orthotopic Model | 30 mg/kg daily (oral) | Survival | Significantly prolonged survival | [12] |
Experimental Protocols
Protocol 1: In Vitro AML Cell Viability and Differentiation Assay
This protocol outlines a method to assess the effect of this compound on the viability and differentiation of AML cell lines (e.g., THP-1, U937, HL-60, MV-4-11).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. abmole.com [abmole.com]
- 6. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 7. Bioinformatics analysis and experimental verification of the cancer-promoting effect of DHODH in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Dhodh-IN-14 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-14 is a potent and selective inhibitor of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, which are key mediators of autoimmune diseases.[3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and suppression of immune cell proliferation and function.[5][6] These application notes provide a comprehensive overview of the use of this compound in autoimmune disease research, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Mechanism of Action
This compound targets the ubiquinone binding site of DHODH, inhibiting its enzymatic activity. This blocks the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of uridine monophosphate (UMP).[1] Consequently, the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis is halted. Activated T and B lymphocytes, which heavily rely on this pathway for clonal expansion, are particularly sensitive to DHODH inhibition.[3][4][5] This selective anti-proliferative effect on pathogenic immune cells forms the basis of its therapeutic potential in autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[2][4][7]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay Type | IC₅₀ (nM) |
| Enzymatic Inhibition | Recombinant Human DHODH | Biochemical Assay | 5.2 |
| Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | T-cell Proliferation Assay (PHA-stimulated) | 25.8 |
| Jurkat (Human T-lymphocyte cell line) | Cell Viability Assay (e.g., CCK-8) | 31.5 | |
| Raji (Human B-lymphocyte cell line) | Cell Viability Assay (e.g., CCK-8) | 45.2 | |
| Cytokine Production | Human PBMCs | IL-2 Production (PHA-stimulated) | 42.1 |
| Human PBMCs | IFN-γ Production (PHA-stimulated) | 55.7 |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) |
| Vehicle Control | - | 12.5 ± 1.2 | 4.8 ± 0.3 |
| This compound | 10 | 4.2 ± 0.8 | 2.5 ± 0.2 |
| This compound | 30 | 1.8 ± 0.5 | 1.9 ± 0.1 |
| Positive Control (Leflunomide) | 10 | 5.1 ± 0.9 | 2.8 ± 0.3 |
| *Data are presented as mean ± SEM. **p < 0.001 vs. Vehicle Control. |
Experimental Protocols
DHODH Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
This compound
-
L-Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (Ubiquinone)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to achieve a range of final concentrations.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the wells.
-
Add recombinant human DHODH enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a substrate mixture containing DHO, DCIP, and Coenzyme Q10.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
T-Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of activated T-lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
This compound
-
Phytohemagglutinin (PHA)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Cell proliferation reagent (e.g., BrdU or CellTiter-Glo®)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Treat the cells with serial dilutions of this compound or vehicle (DMSO).
-
Stimulate the cells with PHA (e.g., 5 µg/mL) to induce T-cell proliferation. Include an unstimulated control group.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell proliferation using a suitable method:
-
BrdU Assay: Add BrdU to the wells during the final 18-24 hours of incubation. Measure BrdU incorporation using an anti-BrdU antibody and a colorimetric substrate.
-
CellTiter-Glo® Assay: Add the reagent directly to the wells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Calculate the IC₅₀ value for the inhibition of T-cell proliferation.
In Vivo Murine Model of Collagen-Induced Arthritis (CIA)
Objective: To assess the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Immunization:
-
On day 0, immunize mice at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle on day 21, at the time of the booster immunization.
-
Administer the compounds orally once daily until the end of the experiment (e.g., day 42).
-
-
Disease Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the clinical signs of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum analysis of inflammatory cytokines and anti-collagen antibodies.
-
Harvest paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Therapeutic Rationale of this compound.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES [pme.pmlive.com]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of DHODH Inhibitors in Mouse Models
Disclaimer: Initial searches for in-vivo studies on the specific compound "Dhodh-IN-14" in mouse models did not yield any published data. Therefore, these application notes and protocols have been developed using the extensively studied and potent dihydroorotate dehydrogenase (DHODH) inhibitor, Brequinar (BQ) , as a representative agent. The provided data, protocols, and visualizations are based on published in-vivo studies with Brequinar and should be adapted as necessary for other DHODH inhibitors.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and potential immunomodulatory effects. Brequinar is a potent and selective inhibitor of DHODH that has been evaluated in numerous preclinical mouse models for various cancers. These notes provide a summary of its in-vivo applications and detailed protocols for its use in mouse models.
Quantitative Data from In-Vivo Mouse Studies with Brequinar
The following tables summarize the quantitative data from various in-vivo studies using Brequinar in different mouse models.
Table 1: Brequinar Monotherapy in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Cell Line | Brequinar Dose & Schedule | Key Findings |
| Glioblastoma | Nude Mice | LN229 | 10 mg/kg, daily IP | Reduced tumor volume and weight.[1] |
| Neuroblastoma | Nude Mice | SK-N-BE(2)C & SK-N-AS | Not specified | Dramatically reduced tumor growth and extended survival.[2][3] |
| Melanoma | Immunocompetent C57BL/6J | B16F10 | Not specified | Impressive single-agent efficacy.[4] |
Table 2: Brequinar Combination Therapy in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Cell Line | Combination Agents & Doses | Key Findings |
| Cervical Cancer | Nude Mice | HeLa | Brequinar (15 mg/kg) + Cisplatin (7 mg/kg) | Synergistic inhibition of tumor growth.[5] |
| Colon Cancer | Not specified | Colon 26 | Brequinar + 5-Fluorouracil | More than additive effect.[6] |
| Neuroblastoma | Transgenic | TH-MYCN | Brequinar + Temozolomide | Curative in the majority of mice.[2] |
| HGBCL | SCID-NOD Mice | SU-DHL-4 | Brequinar + Venetoclax | Synergistic tumor control and increased overall survival. |
| Colon Cancer | Nude Mice | HCT 116 | Brequinar + Dipyridamole (DPM) | Significant inhibition of tumor growth compared to vehicle control.[7] |
Detailed Experimental Protocols
General Guidelines for Brequinar Formulation and Administration
-
Formulation: Brequinar sodium can be dissolved in sterile saline (0.9% NaCl) for intraperitoneal (IP) injection. The concentration should be calculated based on the required dose and the injection volume suitable for mice (typically 100-200 µL).
-
Administration: Intraperitoneal injection is a common route of administration for Brequinar in mouse studies.[1] Oral gavage is another potential route, though less frequently documented in the provided search results.
Protocol for Subcutaneous Xenograft Model of Glioblastoma
This protocol is based on studies with LN229 glioblastoma cells.[1]
-
Animal Model: Use immunodeficient mice (e.g., Nude or SCID) to prevent rejection of human tumor xenografts.
-
Cell Culture: Culture LN229 cells in appropriate media (e.g., DMEM with 10% FBS) to 70-80% confluency.
-
Cell Implantation:
-
Harvest and resuspend LN229 cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer Brequinar (e.g., 10 mg/kg) or vehicle (saline) via daily intraperitoneal injections.[1]
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 60 days) or until tumors reach a predetermined maximum size.[1]
-
Monitor mouse body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, qPCR).[1]
-
Protocol for Combination Therapy in a Cervical Cancer Xenograft Model
This protocol is adapted from a study combining Brequinar and Cisplatin in a HeLa cell xenograft model.[5]
-
Animal Model and Cell Implantation: Follow the general procedure for subcutaneous xenografts as described in section 3.2, using HeLa cells.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
Brequinar monotherapy (e.g., 15 mg/kg, IP)
-
Cisplatin monotherapy (e.g., 7 mg/kg, IP)
-
Brequinar and Cisplatin combination therapy
-
-
Treatment Schedule:
-
Administer treatments as per the defined schedule (e.g., daily for Brequinar, once or twice weekly for Cisplatin). The study cited administered both agents, but the exact schedule for each was not detailed in the abstract. A common schedule for Cisplatin is once a week.
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth, body weight, and animal health as described previously.
-
At the study endpoint, collect tumors for analysis of apoptosis markers (e.g., cleaved caspase-3) and proliferation markers (e.g., Ki-67) by immunohistochemistry or Western blot to assess the synergistic effects.[5]
-
Signaling Pathways and Experimental Workflows
DHODH Inhibition and Downstream Effects
Brequinar's primary mechanism of action is the inhibition of DHODH, which has several key downstream consequences.
Caption: Mechanism of action of Brequinar via DHODH inhibition.
Experimental Workflow for In-Vivo Xenograft Study
The following diagram illustrates a typical workflow for an in-vivo xenograft study evaluating a DHODH inhibitor.
Caption: Workflow for a typical mouse xenograft study.
Brequinar's Effect on MYC and p53 Signaling
In some cancer models, DHODH inhibition with Brequinar has been shown to impact key oncogenic and tumor suppressor pathways.
Caption: Impact of Brequinar on MYC and p53 pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 5. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of Dhodh-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-14 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[3][4][5] By blocking DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[5][6] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in a laboratory setting.
Mechanism of Action: DHODH Inhibition
DHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of uridine monophosphate (UMP).[2] Inhibition of DHODH by this compound leads to a reduction in pyrimidine levels, which has several downstream consequences for the cell, including the modulation of key signaling pathways. Notably, DHODH inhibition has been shown to activate the STING pathway, leading to an innate immune response, and can also impact signaling proteins such as c-Myc and p21.[7][8]
Caption: DHODH inhibition by this compound blocks pyrimidine synthesis, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the efficacy of this compound.
Cell Viability and Proliferation Assay (MTS/XTT Assay)
This colorimetric assay measures the metabolic activity of viable cells to assess the effect of this compound on cell proliferation.[9][10][11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS or XTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS or XTT reagent to each well.[10]
-
Incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate reader.[9]
Data Presentation:
| This compound Conc. (µM) | Absorbance (490 nm) - 24h | % Viability - 24h | Absorbance (490 nm) - 48h | % Viability - 48h | Absorbance (490 nm) - 72h | % Viability - 72h |
| 0 (Vehicle) | 100 | 100 | 100 | |||
| 0.1 | ||||||
| 0.5 | ||||||
| 1 | ||||||
| 5 | ||||||
| 10 |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight.
-
Treat cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14][15]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells per well in 6-well plates and let them adhere overnight.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[15]
-
Incubate at -20°C for at least 2 hours.[14]
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[16]
-
Incubate for 30 minutes at room temperature in the dark.[17]
-
Analyze the samples using a flow cytometer.[15]
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Experimental Workflow Diagram
Caption: A streamlined workflow for evaluating the cellular effects of this compound.
References
- 1. abmole.com [abmole.com]
- 2. glpbio.com [glpbio.com]
- 3. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Measuring DHODH Inhibition with Dhodh-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis, and consequently, for cell proliferation.[1][4] In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is high, making the de novo pathway the primary source of these essential building blocks.[5] This dependency makes DHODH a validated and attractive therapeutic target for the development of drugs to treat cancer, autoimmune disorders, and viral infections.[1][6][7][8]
Dhodh-IN-14 is a novel, potent, and selective inhibitor of human DHODH. These application notes provide detailed protocols for measuring the inhibitory activity of this compound using both biochemical and cell-based assays. The provided methodologies can be adapted for the evaluation of other DHODH inhibitors.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to visualize its place in the de novo pyrimidine biosynthesis pathway.
Caption: De novo pyrimidine biosynthesis pathway and inhibition by this compound.
The following workflow outlines the key steps to characterize a novel DHODH inhibitor like this compound.
Caption: Experimental workflow for characterizing this compound.
Data Presentation
The inhibitory potency of this compound was determined using both a biochemical assay with recombinant human DHODH and cell-based proliferation assays with various cancer cell lines. The results are summarized below.
Table 1: Biochemical Inhibition of Human DHODH by this compound and Reference Compounds
| Compound | IC50 (nM) |
| This compound | 5.5 |
| Brequinar | 4.5[9] |
| Teriflunomide (A771726) | 411[9] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of DHODH by 50%.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | GI50 + 100 µM Uridine (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.05 | > 10 |
| K562 | Chronic Myeloid Leukemia | 0.12 | > 10 |
| NB4 | Acute Promyelocytic Leukemia | 0.08 | > 10 |
| MV4-11 | Acute Myeloid Leukemia | 2.0 | > 10[10] |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. The addition of uridine, a downstream product, rescues the cells from the effects of DHODH inhibition, confirming the on-target activity of this compound.[4][11]
Experimental Protocols
Biochemical DHODH Inhibition Assay (DCIP-Based)
This protocol describes a colorimetric assay to measure the enzymatic activity of recombinant human DHODH. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[12]
Materials:
-
Recombinant human DHODH (purified)
-
This compound and reference inhibitors (e.g., Brequinar)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
DMSO
-
96-well microplates
-
Plate reader capable of measuring absorbance at 600 nm
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for the assay (e.g., from 100 µM to 0.1 nM).
-
Assay Plate Setup:
-
Add 40 µL of purified DHODH (final concentration 1.25 µg/mL) in assay buffer to each well of a 96-well plate.[12]
-
Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the respective wells.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer.
-
Add 10 µL of the reaction mix to each well to initiate the reaction. Final concentrations should be optimized, but typical ranges are 100-200 µM for DHO, 50-100 µM for CoQ10, and 50-120 µM for DCIP.
-
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a plate reader. The rate of DCIP reduction is proportional to the DHODH activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of inhibition versus the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation/Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, K562, NB4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Uridine
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader (luminescence, absorbance, or fluorescence, depending on the viability reagent)
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium.
-
For the uridine rescue experiment, prepare a parallel set of dilutions containing a final concentration of 100 µM uridine.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (with or without uridine). Include wells with medium and DMSO as a vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log concentration of this compound.
-
Determine the GI50 value by fitting the data to a four-parameter logistic equation.
-
Compare the GI50 values in the presence and absence of uridine to confirm on-target activity. A significant rightward shift in the GI50 curve in the presence of uridine indicates that the anti-proliferative effect is due to DHODH inhibition.[11]
-
Troubleshooting
-
High background in biochemical assay: Ensure all reagents are fresh and properly prepared. Check for potential interference from the test compound with the DCIP reagent.
-
Poor cell growth: Optimize cell seeding density and ensure the use of healthy, low-passage cells.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Use a multichannel pipette for adding reagents to the plate to minimize variability.
-
Incomplete rescue with uridine: The concentration of uridine may need to be optimized for different cell lines. Ensure the uridine solution is sterile and freshly prepared.
Conclusion
This compound is a potent inhibitor of human DHODH with significant anti-proliferative activity in various cancer cell lines. The protocols described in these application notes provide a robust framework for the characterization of this compound and other novel DHODH inhibitors. The on-target activity of this compound is confirmed by the reversal of its anti-proliferative effects with the addition of exogenous uridine. These findings support the further development of this compound as a potential therapeutic agent for the treatment of diseases characterized by rapid cell proliferation.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rhizen.com [rhizen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Dhodh-IN-14 in Cancer Cell Differentiation
For research use only.
Introduction
Dhodh-IN-14 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is critical for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2][3][4] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and, in several cancer types, induction of cellular differentiation.[5][6] This non-cytotoxic approach to cancer therapy offers a promising alternative to conventional chemotherapeutics, particularly in p53-mutated cancers.[1] While this compound has been primarily investigated for its potential in treating rheumatoid arthritis, its mechanism of action as a DHODH inhibitor suggests its utility in cancer research, specifically for inducing differentiation in susceptible cancer cell lines such as acute myeloid leukemia (AML).[1][2][7]
These application notes provide a comprehensive overview and generalized protocols for utilizing this compound to induce differentiation in cancer cells, based on the established effects of other DHODH inhibitors.
Mechanism of Action
This compound, as a DHODH inhibitor, blocks the conversion of dihydroorotate to orotate, the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway which takes place in the mitochondria.[3][4][8] This leads to a reduction in the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of DNA, RNA, and other vital biomolecules.[1][8] The resulting nucleotide starvation forces a halt in cell proliferation.[4][6] In certain cancer cells, particularly AML, this metabolic stress reactivates endogenous differentiation programs, leading to the maturation of malignant blasts into more specialized cell types.[1][5][7] This process is often associated with the downregulation of oncogenic transcription factors like c-Myc.[9]
Data Presentation
The following tables summarize representative quantitative data from studies on various DHODH inhibitors, demonstrating their efficacy in inhibiting DHODH and inducing differentiation in cancer cell lines.
Table 1: Inhibitory Activity of DHODH Inhibitors
| Compound | Target | IC50 (μM) | Cell Line/Source |
| This compound | Rat Liver DHODH | 0.49 | N/A |
| Brequinar | Human DHODH | 0.015 | Recombinant Protein |
| Leflunomide | Human DHODH | 13 | Recombinant Protein |
| Teriflunomide (A771726) | Human DHODH | 1.1 | Recombinant Protein |
| ASLAN003 | Human DHODH | 0.04 | Recombinant Protein |
Table 2: Induction of Differentiation Markers by DHODH Inhibitors in AML Cell Lines
| Cell Line | DHODH Inhibitor | Concentration (μM) | Differentiation Marker | % Positive Cells (Treated) | % Positive Cells (Control) |
| HL-60 | Brequinar | 1 | CD11b | 60-80% | <10% |
| THP-1 | Brequinar | 1 | CD14 | 50-70% | <5% |
| KG-1 | ASLAN003 | 0.5 | CD11b | ~40% | <5% |
| MOLM-14 | ASLAN003 | 0.5 | CD11b | ~50% | <10% |
(Note: The data in Table 2 is a generalized representation from multiple studies on DHODH inhibitors and may not reflect the exact outcome for a specific experiment.)
Experimental Protocols
The following are generalized protocols for inducing differentiation in cancer cells using this compound. It is highly recommended to perform a dose-response curve (e.g., 0.01 to 10 μM) to determine the optimal concentration for your specific cell line.
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay
This protocol can be used to determine the IC50 of this compound against purified human DHODH.
Materials:
-
Recombinant human DHODH
-
This compound
-
Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100, 10% glycerol)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or other suitable electron acceptor (e.g., 2,6-dichloroindophenol - DCIP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
Add 2 µL of each this compound dilution to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 48 µL of a solution containing recombinant DHODH and CoQ10 in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of a DHO solution in assay buffer to each well.
-
Immediately measure the decrease in absorbance of the electron acceptor (e.g., 600 nm for DCIP) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cancer Cell Differentiation Assay
This protocol describes how to treat a cancer cell line (e.g., HL-60, a human promyelocytic leukemia cell line) with this compound and assess differentiation.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies against differentiation markers (e.g., anti-CD11b, anti-CD14)
-
Flow cytometer
-
Microscope
-
Wright-Giemsa stain
Procedure:
-
Cell Seeding: Seed cancer cells in a multi-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) to the cells. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Morphological Assessment:
-
At the end of the incubation period, cytospin a small aliquot of cells onto a glass slide.
-
Stain the cells with Wright-Giemsa stain.
-
Observe the cellular morphology under a microscope for signs of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear segmentation, cytoplasmic granulation).
-
-
Flow Cytometry Analysis of Differentiation Markers:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in staining buffer (e.g., PBS with 2% FBS).
-
Add fluorescently labeled antibodies against differentiation markers (e.g., FITC-CD11b, PE-CD14) and incubate on ice for 30 minutes in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in PBS and analyze by flow cytometry.
-
Quantify the percentage of cells expressing the differentiation markers.
-
Troubleshooting
-
Low differentiation induction: The concentration of this compound may be too low, or the incubation time may be too short. Optimize both parameters. The cell line may also be resistant to DHODH inhibitor-induced differentiation.
-
High cell death: The concentration of this compound may be too high, leading to cytotoxicity. Reduce the concentration.
-
Inconsistent results: Ensure consistent cell seeding density, inhibitor concentration, and incubation times. Regularly check for mycoplasma contamination in cell cultures.
Conclusion
This compound is a valuable research tool for studying the effects of DHODH inhibition on cancer cells. By depleting the pyrimidine pool, it can effectively inhibit proliferation and induce differentiation in susceptible cancer cell lines. The provided protocols offer a starting point for investigating the potential of this compound as a differentiation-inducing agent in cancer research. Further optimization of experimental conditions will be necessary for specific cell lines and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of DHODH Inhibitors with Other Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of DHODH presents a promising therapeutic strategy in oncology. While DHODH inhibitors have shown preclinical efficacy, their single-agent activity in clinical trials has been modest.[1][2] This has led to the exploration of combination therapies to enhance their anti-cancer effects and overcome potential resistance mechanisms.
This document provides detailed application notes and protocols on the synergistic effects of DHODH inhibitors when combined with other therapeutic agents. The information presented here is based on preclinical studies of well-characterized DHODH inhibitors such as Brequinar, PTC299, and MEDS433. As of the latest available data, specific synergistic studies on Dhodh-IN-14 are not publicly available. Therefore, the following data and protocols are presented as a guide for investigating the synergistic potential of this compound and other novel DHODH inhibitors.
I. Synergistic Combinations and Mechanisms of Action
Several classes of drugs have demonstrated synergistic anti-cancer effects when combined with DHODH inhibitors. The primary mechanisms underlying these synergies involve the disruption of complementary cellular pathways, leading to enhanced apoptosis, cell cycle arrest, and inhibition of tumor growth.
Combination with DNA Demethylating Agents (e.g., Decitabine)
Mechanism of Synergy: DHODH inhibition depletes the intracellular pool of pyrimidine nucleotides. This enhances the incorporation of cytidine analogs like decitabine into DNA, leading to increased cytotoxic effects.[3][4] The combination has shown significant synergy in preclinical models of myelodysplastic syndromes (MDS).[3][4]
Signaling Pathway:
Caption: DHODH inhibitor and Decitabine synergy pathway.
Combination with BCL2 Inhibitors (e.g., Venetoclax)
Mechanism of Synergy: In lymphomas with MYC and BCL2 rearrangements, DHODH inhibition downregulates MYC and MCL-1 expression.[5][6] Venetoclax, a BCL2 inhibitor, can lead to the upregulation of MCL-1 as a resistance mechanism. By downregulating MCL-1, DHODH inhibitors can overcome this resistance and synergistically induce apoptosis.[5][6]
Signaling Pathway:
Caption: DHODH inhibitor and Venetoclax synergy pathway.
Combination with Platinum-Based Chemotherapy (e.g., Cisplatin)
Mechanism of Synergy: The combination of DHODH inhibitors and cisplatin has been shown to synergistically induce ferroptosis, a form of iron-dependent programmed cell death, in cervical cancer cells.[1][3] This synergistic effect is mediated through the downregulation of the mTOR pathway.[1][3]
Signaling Pathway:
Caption: DHODH inhibitor and Cisplatin synergy pathway.
Combination with Pyrimidine Salvage Pathway Blockers (e.g., Dipyridamole)
Mechanism of Synergy: Cancer cells can evade the effects of DHODH inhibitors by utilizing the pyrimidine salvage pathway to obtain necessary nucleotides. Dipyridamole blocks this salvage pathway, leading to a more profound pyrimidine starvation and synergistic apoptosis in acute myeloid leukemia (AML) cells.[6][7]
Signaling Pathway:
Caption: DHODH inhibitor and Dipyridamole synergy pathway.
II. Quantitative Data Summary
The synergistic effects of DHODH inhibitors with other drugs have been quantified in various preclinical studies. The following tables summarize key findings.
Table 1: Synergy of DHODH Inhibitors with Decitabine in MDS Cell Lines [4]
| Cell Line | DHODH Inhibitor | Combination Index (CI) | Interpretation |
| MDS-L | PTC299 | < 1 at all tested concentrations | Strong Synergy |
| SKM-1 | PTC299 | Additive to Synergistic | Synergy |
Table 2: Synergy of DHODH Inhibitors with Venetoclax in HGBCL Cell Lines [8]
| Cell Line | DHODH Inhibitor | Venetoclax Concentration | Synergy |
| DB | Brequinar (500 nM) | 20 nM | Most apparent synergistic effects |
| SU-DHL4 | Brequinar (500 nM) | 20 nM | Most apparent synergistic effects |
Table 3: In Vitro Efficacy of a DHODH Inhibitor (Brequinar) in Cervical Cancer Cell Lines [3]
| Cell Line | IC50 (48h) | IC50 (72h) |
| HeLa | 0.338 µM | 0.156 µM |
| CaSki | 0.747 µM | 0.228 µM |
III. Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. These should be adapted and optimized for specific experimental conditions and cell lines.
Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of a DHODH inhibitor and its synergistic effects with a combination drug.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DHODH inhibitor (e.g., this compound)
-
Combination drug (e.g., Decitabine, Venetoclax)
-
96-well plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn)
Workflow Diagram:
Caption: Workflow for cell viability and synergy assessment.
Protocol:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the DHODH inhibitor and the combination drug.
-
Treat the cells with the single agents and their combinations at various concentrations. Include a vehicle-treated control.
-
Incubate the plates for 48 to 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 values for each drug alone and in combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]
Apoptosis Assay
Objective: To assess the induction of apoptosis by the combination treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
DHODH inhibitor and combination drug
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the DHODH inhibitor, the combination drug, and their combination for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of the combination therapy in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
DHODH inhibitor and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
Workflow Diagram:
Caption: Workflow for in vivo xenograft studies.
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, DHODH inhibitor alone, combination drug alone, and combination therapy).
-
Administer the treatments according to the desired schedule and route of administration.
-
Measure tumor dimensions with calipers and monitor the body weight of the mice regularly.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the combination therapy compared to single agents.
IV. Conclusion
The combination of DHODH inhibitors with various anti-cancer agents represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The synergistic interactions are underpinned by complementary mechanisms of action that target multiple vulnerabilities in cancer cells. The protocols and data presented in this document provide a framework for the preclinical evaluation of novel DHODH inhibitors, such as this compound, in combination therapies. Rigorous in vitro and in vivo studies are essential to validate these synergies and to guide the clinical development of these promising combination regimens.
References
- 1. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [ouci.dntb.gov.ua]
- 3. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P1280: TARGETED INHIBITION OF DHODH IS SYNERGISTIC WITH BCL2 BLOCKADE IN LYMPHOMA WITH CONCURRENT MYC AND BCL2 REARRANGEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Optimizing Dhodh-IN-14 Concentration for Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of Dhodh-IN-14, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This guide offers detailed methodologies, data presentation for easy comparison, and visual aids to clarify complex processes.
Understanding this compound
This compound is a hydroxyfurazan analog of A771726, the active metabolite of leflunomide.[1][2] It functions by inhibiting DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[3][4][5] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[3][4] Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest, particularly in the S-phase, and subsequent apoptosis.[6][7][8]
Key Characteristics of this compound:
| Property | Value | Reference |
| Target | Dihydroorotate Dehydrogenase (DHODH) | [1][2] |
| IC50 (rat liver DHODH) | 0.49 µM | [1][2] |
| Solubility in DMSO | ≥ 125 mg/mL (≥ 353.88 mM) | MedChemExpress Datasheet |
| Molecular Weight | 353.23 g/mol | MedChemExpress Datasheet |
| Chemical Formula | C₁₅H₇F₄N₃O₃ | MedChemExpress Datasheet |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific endpoint being measured. A good starting point for a dose-response experiment is to use a range of concentrations centered around the reported IC50 value. Given the IC50 of 0.49 µM for rat liver DHODH, a suggested starting range for cell-based assays would be from 0.1 µM to 10 µM. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[2] To prepare a high-concentration stock solution (e.g., 10 mM or 50 mM), dissolve the powdered compound in pure, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: How can I confirm that the observed effects are due to DHODH inhibition?
A3: To confirm the specificity of this compound's effects, a uridine rescue experiment is essential. Since DHODH inhibition blocks the de novo pyrimidine synthesis pathway, supplementing the culture medium with uridine allows cells to bypass this blockage via the pyrimidine salvage pathway. If the addition of uridine (typically 100-200 µM) reverses the phenotypic effects of this compound (e.g., restores cell viability or reverses cell cycle arrest), it strongly suggests that the observed effects are on-target.[9][10]
Q4: What are some potential off-target effects of DHODH inhibitors?
A4: While this compound is designed to be a specific DHODH inhibitor, off-target effects can occur, especially at higher concentrations. It is important to be aware of potential off-target activities that have been reported for some DHODH inhibitors, which may include effects on other enzymes or signaling pathways.[9][11] Performing experiments at the lowest effective concentration and including appropriate controls, such as the uridine rescue experiment, can help minimize and identify off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - Low solubility of the compound in aqueous solutions.- High final concentration of the compound.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare fresh working solutions for each experiment.- Briefly vortex or sonicate the diluted solution before adding it to the cells.- Consider using a lower serum concentration if compatible with your cell line. |
| Inconsistent or No Effect Observed | - Incorrect concentration used.- Compound degradation.- Cell line is resistant to DHODH inhibition. | - Verify the calculated dilutions and the concentration of your stock solution.- Prepare fresh stock and working solutions. Aliquot stocks to avoid repeated freeze-thaw cycles.- Confirm the activity of your this compound batch using a cell-free enzymatic assay if possible.- Test a different cell line known to be sensitive to DHODH inhibitors as a positive control.- Ensure your cell line is not contaminated. |
| High Cell Death at Low Concentrations | - Cell line is highly sensitive to pyrimidine depletion.- Off-target toxicity. | - Perform a more granular dose-response curve starting from very low nanomolar concentrations.- Shorten the incubation time.- Conduct a uridine rescue experiment to confirm on-target toxicity. |
| Variability Between Experiments | - Inconsistent cell seeding density.- Variations in incubation time.- Inconsistent compound preparation. | - Standardize your cell seeding protocol and ensure a homogenous cell suspension.- Use precise timing for compound addition and assay readouts.- Follow a standardized protocol for preparing and diluting the inhibitor. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a method to determine the inhibitory effect of this compound on cell proliferation and to establish the EC50 value.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled plates (depending on the assay)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be 0.01, 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the dose-response curve using graphing software (e.g., GraphPad Prism) and determine the EC50 value.
Protocol 2: Uridine Rescue Experiment to Confirm On-Target Activity
This protocol is designed to verify that the effects of this compound are specifically due to the inhibition of DHODH.
Materials:
-
This compound
-
Uridine
-
Cell line of interest
-
Complete cell culture medium
-
Appropriate assay for the phenotype being studied (e.g., cell proliferation, apoptosis)
Procedure:
-
Prepare a stock solution of uridine (e.g., 100 mM in water or PBS) and filter-sterilize.
-
Set up your experiment with the following conditions:
-
Vehicle control (DMSO)
-
This compound at a concentration that produces a significant effect (e.g., at or above the EC50)
-
Uridine alone (e.g., 100 µM)
-
This compound + Uridine (co-treatment)
-
-
Incubate the cells for the desired duration.
-
Perform the relevant assay to measure the phenotype of interest.
-
Analyze the results: If the addition of uridine significantly reverses the effect of this compound, it confirms that the inhibitor is acting on the de novo pyrimidine synthesis pathway.
Visualizing Key Concepts
To aid in the understanding of the experimental design and the mechanism of action of this compound, the following diagrams have been generated.
Caption: The DHODH signaling pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for optimizing this compound concentration in experiments.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dhodh-IN-14 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dhodh-IN-14, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). The information provided will help users identify and mitigate potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2][3][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and inhibition of proliferation in rapidly dividing cells that are highly dependent on this pathway.[2][5]
Q2: I am observing a more potent antiproliferative effect than expected. Could this be due to off-target effects?
A2: While this compound is designed for high selectivity, potent antiproliferative effects could indicate off-target activity. Some small molecule inhibitors have been shown to have off-target effects on other cellular processes.[6][7][8] For instance, some molecules targeting other enzymes have been found to also inhibit DHODH.[6][7] It is crucial to perform experiments to confirm that the observed phenotype is due to on-target DHODH inhibition.
Q3: How can I confirm that the observed cellular effects are due to DHODH inhibition?
A3: A uridine rescue experiment is the standard method to confirm that the observed effects are due to the inhibition of the de novo pyrimidine synthesis pathway.[5][6][7][9][10] Supplementing the cell culture medium with uridine bypasses the need for DHODH activity by providing a substrate for the pyrimidine salvage pathway.[5] If the addition of uridine reverses the antiproliferative or other phenotypic effects of this compound, it strongly suggests that the effects are on-target.[9][10]
Q4: What are the potential off-targets for small molecule inhibitors like this compound?
A4: The off-target profile of any inhibitor is specific to its chemical structure. However, broad-spectrum kinase inhibitor profiling is a common approach to identify unintended kinase targets.[11][12][13][14] Additionally, as seen with other inhibitors, structural similarities between the binding pockets of different enzymes can lead to off-target inhibition. For example, inhibitors designed for the FTO protein have been shown to inhibit DHODH due to similarities in their catalytic sites.[7]
Q5: What concentration of uridine should I use for rescue experiments?
A5: The optimal concentration of uridine for rescue experiments can vary between cell lines. However, a concentration of 100 µM is commonly used and has been shown to be effective in rescuing the effects of DHODH inhibition in various cancer cell lines.[5][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Greater than expected cytotoxicity in multiple cell lines. | Off-target effects on essential cellular pathways. | Perform a uridine rescue experiment. If uridine supplementation does not rescue the phenotype, consider kinase profiling or other off-target assessment assays. |
| Variability in IC50 values between experiments. | Differences in cell passage number, cell density, or reagent stability. | Standardize cell culture conditions, including passage number and seeding density. Prepare fresh solutions of this compound for each experiment. |
| Uridine rescue is incomplete. | The concentration of uridine is insufficient, or there are partial off-target effects. | Optimize the uridine concentration. If the rescue remains partial, the inhibitor may have off-target activities that are not related to pyrimidine synthesis. |
| Unexpected changes in cellular metabolism (e.g., acidification of media). | Inhibition of DHODH can lead to metabolic reprogramming, including increased glycolysis.[15] | Measure lactate production and glucose consumption to assess changes in glycolysis. These metabolic shifts can be a consequence of on-target DHODH inhibition.[15] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay with Uridine Rescue
This protocol determines the on-target effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 72-hour proliferation assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations. Prepare a 2X stock solution of uridine at 200 µM (for a final concentration of 100 µM).
-
Treatment:
-
For on-target assessment, add the 2X this compound solution to the wells.
-
For the rescue experiment, add the 2X this compound solution followed by the 2X uridine solution.
-
Include vehicle control (e.g., DMSO) and uridine-only control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a cell counting kit.
-
Data Analysis: Calculate the IC50 values for this compound in the presence and absence of uridine. A significant shift in the IC50 value in the presence of uridine indicates on-target activity.
Protocol 2: Kinase Profiling Workflow
This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.
-
Select a Kinase Profiling Service: Choose a commercial service provider that offers a broad panel of purified kinases.
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 1 µM) to the service provider.
-
Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of this compound. These assays typically measure the phosphorylation of a substrate by each kinase.
-
Data Analysis: The provider will report the percent inhibition of each kinase by this compound.
-
Hit Confirmation: For any significant off-target "hits" (typically >50% inhibition), perform follow-up dose-response experiments to determine the IC50 of this compound against those specific kinases.
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: Workflow for a uridine rescue experiment to confirm on-target activity of this compound.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 14. researchgate.net [researchgate.net]
- 15. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Dhodh-IN-14 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to Dhodh-IN-14, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). The information provided is based on established mechanisms of resistance to DHODH inhibitors and strategies to counteract them.
Troubleshooting Guide
Problem: Cells show intrinsic or acquired resistance to this compound.
Possible Cause 1: Upregulation of the Pyrimidine Salvage Pathway
Cells can bypass the de novo pyrimidine synthesis pathway blocked by this compound by upregulating the pyrimidine salvage pathway, which utilizes extracellular uridine and cytidine.
Solutions:
-
Uridine Rescue Assay: Confirm that the observed resistance is due to pyrimidine salvage. Supplementing the culture medium with uridine should rescue sensitive cells from the effects of this compound. Resistance that is not reversed by uridine may indicate an off-target effect or a different resistance mechanism.
-
Combination Therapy:
-
Inhibit Nucleoside Transporters: Combine this compound with an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), such as dipyridamole, to block the uptake of extracellular nucleosides.
-
Inhibit Uridine-Cytidine Kinase 2 (UCK2): UCK2 is a key enzyme in the salvage pathway. Co-treatment with a UCK2 inhibitor can re-sensitize resistant cells.
-
Experimental Workflow for Investigating Salvage Pathway Upregulation
Dhodh-IN-14 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dhodh-IN-14, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an analog of A771726 and functions as a competitive inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells that are dependent on this pathway.[3][6][7]
Q2: What is a critical negative control for experiments involving this compound?
The most critical control is a uridine rescue experiment.[8][9][10] Cells can synthesize pyrimidines through both the de novo pathway and a salvage pathway. The salvage pathway utilizes extracellular uridine. By supplementing the cell culture medium with uridine (typically 100-200 µM), cells can bypass the DHODH-inhibited de novo pathway.[1][8][10] If the effects of this compound are specifically due to DHODH inhibition, the addition of exogenous uridine should reverse the observed phenotype (e.g., restore cell viability).[8][9][10]
Q3: How should I prepare and store this compound?
For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least two years.[11] For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects for DHODH inhibitors?
While this compound is designed to be a specific DHODH inhibitor, it is important to consider potential off-target effects, as have been noted for other molecules targeting metabolic pathways. For instance, some compounds initially identified as FTO inhibitors were later found to exert their anti-proliferative effects through off-target inhibition of DHODH.[8][12] The uridine rescue experiment is a key method to validate that the observed effects are on-target.[8][12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect on cell proliferation. | 1. The cell line may primarily use the pyrimidine salvage pathway. 2. The concentration of this compound is too low. 3. Insufficient incubation time. | 1. Select a cell line known to be dependent on the de novo pyrimidine synthesis pathway. You can test this by growing cells in uridine-depleted medium. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Extend the incubation time (e.g., 48-72 hours). |
| High levels of unexpected cytotoxicity. | 1. The concentration of this compound is too high. 2. Potential off-target effects. | 1. Lower the concentration of this compound. 2. Perform a uridine rescue experiment. If cytotoxicity persists in the presence of uridine, an off-target effect is likely. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of this compound stock solution. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Uridine rescue is incomplete. | 1. The concentration of uridine is insufficient. 2. The cells may have low expression of uridine transporters. | 1. Increase the concentration of uridine in the rescue experiment. 2. Investigate the expression of nucleoside transporters in your cell line. |
Quantitative Data
Table 1: Inhibitory Potency of this compound and Other DHODH Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | Rat Liver DHODH | 0.49 µM | [1][2][3] |
| Brequinar | Neuroblastoma Cell Lines | Low nanomolar range | [11] |
| Leflunomide (LEF) | KYSE510 (ESCC) | 108.2 µM | [6] |
| KYSE450 (ESCC) | 124.8 µM | [6] | |
| SW620 (CRC) | 173.9 µM | [6] |
ESCC: Esophageal Squamous Cell Carcinoma; CRC: Colorectal Cancer.
Experimental Protocols
Protocol 1: General Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Add the desired concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTS or CellTiter-Glo, following the manufacturer's instructions.
Protocol 2: Uridine Rescue Experiment
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Uridine Supplementation: Prepare two sets of treatment conditions: one with standard culture medium and one with medium supplemented with 100-200 µM uridine.
-
Treatment: To both sets of plates, add serial dilutions of this compound and a vehicle control.
-
Incubation and Assessment: Incubate the plates and assess cell viability as described in Protocol 1. A successful rescue will show a significant increase in viability in the uridine-supplemented wells treated with this compound compared to those without uridine.
Visualizations
Caption: Signaling pathway of de novo pyrimidine synthesis and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. haematologica.org [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting unexpected results with Dhodh-IN-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dhodh-IN-14, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This enzyme is located in the inner mitochondrial membrane and is crucial for the synthesis of pyrimidine ribonucleotides, which are essential for DNA and RNA synthesis.[3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells, such as cancer cells and activated lymphocytes.[1][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[6] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to one year.[6]
Q3: What are the known off-target effects of DHODH inhibitors?
A3: While this compound is designed to be a specific DHODH inhibitor, researchers should be aware of potential off-target effects reported for this class of compounds. For instance, some small molecules designed to target other proteins, like the FTO inhibitor FB23-2, have been shown to have off-target inhibitory effects on DHODH.[7][8][9] This highlights the importance of including appropriate controls in your experiments. High concentrations of some DHODH inhibitors have also been reported to sensitize cancer cells to ferroptosis.[10]
Q4: Can the effects of this compound be rescued in my cell culture experiments?
A4: Yes, the on-target effects of this compound can typically be rescued by supplementing the cell culture medium with uridine.[7][8][9] Uridine can be taken up by cells through the pyrimidine salvage pathway, thus bypassing the block in de novo synthesis caused by DHODH inhibition.[5] This rescue experiment is a critical control to confirm that the observed phenotype is due to the inhibition of pyrimidine synthesis.
Troubleshooting Guide
Unexpected Result 1: No or low efficacy of this compound in my cell-based assay.
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure proper storage of this compound (powder at -20°C, in solvent at -80°C).[6] Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The reported IC50 for this compound against mouse liver DHODH is 0.49 μM.[6] However, the effective concentration in cell culture can vary. |
| High Pyrimidine Salvage Pathway Activity | The target cells may have a highly active pyrimidine salvage pathway, making them less dependent on de novo synthesis. Consider using an inhibitor of the salvage pathway in combination with this compound. |
| Cell Line Resistance | Some cell lines may be inherently resistant to DHODH inhibitors.[11] If possible, test the compound on a sensitive control cell line to verify its activity. |
| Incorrect Experimental Setup | Review the experimental protocol for any potential errors in cell seeding density, treatment duration, or assay readout. |
Unexpected Result 2: High level of cell death observed, even at low concentrations.
| Possible Cause | Suggested Solution |
| Off-Target Cytotoxicity | High concentrations of some DHODH inhibitors can induce off-target effects.[10] Perform a uridine rescue experiment. If uridine supplementation does not rescue the cells, the toxicity may be off-target. |
| Cell Line Sensitivity | The cell line being used may be particularly sensitive to pyrimidine depletion. Lower the concentration of this compound and shorten the treatment duration. |
| Induction of Ferroptosis | Some DHODH inhibitors can induce ferroptosis.[12] Consider co-treatment with a ferroptosis inhibitor (e.g., ferrostatin-1) to determine if this mechanism is involved. |
Unexpected Result 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Compound Preparation | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability from weighing and dissolving the compound. |
| Cell Culture Conditions | Ensure consistent cell culture conditions, including passage number, confluency, and media composition, as these can affect cellular metabolism and drug sensitivity. |
| Assay Variability | Run appropriate controls in every experiment, including vehicle-only and positive controls, to monitor for assay variability. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Organism | IC50 (μM) |
| Dihydroorotate Dehydrogenase (DHODH) | Mouse (liver) | 0.49[6] |
Experimental Protocols
Protocol 1: Uridine Rescue Assay
This protocol is designed to confirm that the observed cellular effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Uridine (sterile, cell culture grade)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
Prepare a stock solution of uridine in sterile water or PBS.
-
Prepare treatment media containing:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration
-
Uridine at a final concentration of 100-200 µM
-
This compound + Uridine
-
-
Remove the existing media from the cells and replace it with the treatment media.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using your chosen assay according to the manufacturer's instructions.
Expected Outcome: If the cytotoxic or anti-proliferative effects of this compound are on-target, the addition of uridine should significantly or completely rescue the cells from these effects.
Visualizations
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|T11023|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unito.it [iris.unito.it]
- 9. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroorotate Dehydrogenase (DHODH) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with DHODH inhibitors, including novel compounds such as Dhodh-IN-14. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DHODH inhibitors?
A1: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[2] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[4][5] DHODH inhibitors block the activity of this enzyme, leading to a depletion of the pyrimidine pool within the cell.[2][6] This inhibition of DNA and RNA synthesis ultimately results in cell cycle arrest and apoptosis (programmed cell death).[6][7] In mammalian cells, DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain.[4][6][8]
Q2: Why do cancer cells show increased sensitivity to DHODH inhibitors?
A2: Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis.[2] Consequently, these cells often have an upregulated de novo pyrimidine biosynthesis pathway and may exhibit higher levels of DHODH activity, making them more dependent on this pathway for survival.[5][9] This increased reliance creates a therapeutic window, as normal cells may be less affected by DHODH inhibition due to a lower proliferation rate and the ability to utilize the pyrimidine salvage pathway.[1]
Q3: What are some common positive controls for DHODH inhibition experiments?
A3: Several well-characterized DHODH inhibitors can be used as positive controls in your experiments. These include:
-
Brequinar (NSC 368390): A potent, well-studied DHODH inhibitor with demonstrated anti-tumor activity in preclinical models.[9][10]
-
Leflunomide: An approved anti-inflammatory drug for rheumatoid arthritis that functions through DHODH inhibition.[2][10]
-
Teriflunomide: An active metabolite of leflunomide, also approved for treating multiple sclerosis.[2][4]
Q4: How can I confirm that the observed cellular effects are specifically due to DHODH inhibition?
A4: A standard method to confirm the specificity of a DHODH inhibitor is to perform a "rescue" experiment. The effects of DHODH inhibition, such as decreased cell viability, can be reversed by supplementing the cell culture medium with uridine.[1][6] Uridine can be taken up by cells and utilized through the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway caused by the DHODH inhibitor.[6]
Troubleshooting Guide
Q5: My DHODH inhibitor shows no effect on cell viability. What are the possible reasons?
A5:
-
Drug Concentration and Potency: The concentration of your inhibitor may be too low to elicit a response. It is crucial to perform a dose-response analysis over a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50).[11][12]
-
Cell Line Dependency: Not all cell lines are equally dependent on the de novo pyrimidine synthesis pathway.[6] Some cell lines may have a more active pyrimidine salvage pathway, making them less sensitive to DHODH inhibition. Consider testing your compound on a panel of cell lines, including those known to be sensitive to DHODH inhibitors (e.g., certain leukemia or neuroblastoma cell lines).[6][10]
-
Experimental Duration: The effects of DHODH inhibition, such as cell cycle arrest and apoptosis, may take time to become apparent. Ensure your incubation period is sufficiently long (e.g., 72 to 120 hours) to observe a significant effect on cell proliferation.[6]
-
Compound Stability: Verify the stability and solubility of your compound in the cell culture medium over the course of the experiment.
Q6: I observe high variability in my dose-response experiments. How can I improve consistency?
A6:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can affect the outcome of proliferation assays.
-
Replicates: Use technical and biological replicates to account for variability. Typically, experiments are performed in triplicate and repeated on different days.
-
Assay Method: The choice of viability assay can influence results. Assays like the MTT assay measure metabolic activity, which can sometimes be confounded by the experimental treatment. Consider using a direct measure of cell number or a DNA-binding dye-based assay like the SYBR Green I assay.[12]
-
Curve Fitting: Use a standard nonlinear regression model (e.g., log(inhibitor) vs. response with a variable slope) to analyze your dose-response data and calculate the IC50 value.[10]
Q7: My in vivo experiments with a DHODH inhibitor are not showing the expected anti-tumor efficacy. What should I consider?
A7:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to insufficient drug exposure at the tumor site. Pharmacokinetic studies are essential to determine the appropriate dosing regimen.
-
Toxicity: Monitor the animals for signs of toxicity, such as weight loss.[10] The maximum tolerated dose (MTD) should be established to balance efficacy and side effects.
-
Tumor Model: The chosen animal model may not be sensitive to DHODH inhibition. As with cell lines, different tumor types exhibit varying dependencies on the de novo pyrimidine synthesis pathway.
-
Combination Therapy: The efficacy of DHODH inhibitors can sometimes be enhanced when used in combination with other anti-cancer agents.[10] For example, combining a DHODH inhibitor with a drug that targets the pyrimidine salvage pathway could be a synergistic approach.[1]
Data Presentation
Table 1: IC50 Values of Representative DHODH Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Brequinar IC50 (nM) | Leflunomide IC50 (µM) | Teriflunomide IC50 (µM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~10-50[6] | Not widely reported | Not widely reported |
| SK-N-BE(2)C | Neuroblastoma | ~100-1000[10] | Not widely reported | Not widely reported |
| HeLa | Cervical Cancer | ~340 pmol/10^5 cells/h (activity)[5] | Not widely reported | Not widely reported |
| AML cell lines | Acute Myeloid Leukemia | Nanomolar range[6] | Not widely reported | Not widely reported |
Note: IC50 values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using a DNA-Binding Dye
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the DHODH inhibitor (and positive/negative controls) in culture medium. Add the drug solutions to the appropriate wells.
-
Incubation: Incubate the plate for 72-120 hours under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Staining: After incubation, add a lysis buffer containing a DNA-binding fluorescent dye (e.g., SYBR Green I) to each well.
-
Fluorescence Measurement: Incubate the plate in the dark for approximately one hour, then measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for SYBR Green I).[12]
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a nonlinear regression curve to determine the IC50 value.[10][11]
Mandatory Visualizations
Caption: De novo pyrimidine synthesis pathway showing the role of DHODH.
Caption: Workflow for a cell-based dose-response assay.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Uridine Rescue Experiments with Dhodh-IN-14
Welcome to the technical support center for uridine rescue experiments involving the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-14. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells that are highly dependent on this pathway.
Q2: What is the purpose of a uridine rescue experiment?
A2: A uridine rescue experiment is a critical control to demonstrate that the observed cellular effects of a DHODH inhibitor, such as this compound, are specifically due to the inhibition of the de novo pyrimidine synthesis pathway. Exogenous uridine can be taken up by cells and converted into uridine monophosphate (UMP) through the pyrimidine salvage pathway, thereby bypassing the DHODH-dependent de novo synthesis. If the addition of uridine reverses the effects of this compound (e.g., restores cell viability), it confirms the on-target activity of the inhibitor.
Q3: What concentration of uridine should I use for rescue experiments?
A3: The optimal concentration of uridine for rescue experiments typically ranges from 1 µM to 100 µM. However, a concentration of 100 µM is widely reported to be effective in completely rescuing the anti-proliferative effects of potent DHODH inhibitors in various cell lines. It is advisable to perform a titration experiment to determine the optimal uridine concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate the cells with this compound and uridine?
A4: The incubation time will depend on the cell type and the specific endpoint being measured (e.g., proliferation, apoptosis, cell cycle arrest). Typically, experiments are run for 48 to 72 hours to observe significant effects on cell proliferation. For apoptosis assays, significant effects may be observed within 48 to 72 hours. It is recommended to perform a time-course experiment to establish the optimal duration for your model system.
Q5: Can I use other nucleosides for the rescue experiment?
A5: While uridine is the most common and direct precursor for rescuing DHODH inhibition, orotic acid, a downstream product of the DHODH-catalyzed reaction, can also be used to rescue the effects of DHODH inhibition. However, using uridine is a more standard approach as it directly feeds into the salvage pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect of this compound on cell viability. | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low. 2. Cell line is not dependent on de novo pyrimidine synthesis: Some cell lines may rely more on the salvage pathway. 3. Inhibitor instability: this compound may have degraded. | 1. Perform a dose-response experiment: Titrate this compound to determine the IC50 value for your cell line. 2. Use a positive control cell line: Test a cell line known to be sensitive to DHODH inhibitors. 3. Prepare fresh inhibitor solutions: Always prepare fresh solutions of this compound from a validated stock. |
| Uridine rescue is incomplete or not observed. | 1. Insufficient uridine concentration: The concentration of uridine may be too low to fully rescue the cells. 2. Impaired uridine uptake: The cells may have low expression or activity of nucleoside transporters. 3. Off-target effects of this compound: At high concentrations, the inhibitor may have off-target effects not related to DHODH inhibition. | 1. Increase uridine concentration: Try a higher concentration of uridine (e.g., up to 1 mM), or perform a titration. 2. Check for nucleoside transporter expression: If possible, assess the expression of key uridine transporters in your cell line. 3. Lower this compound concentration: Perform the rescue experiment at a concentration closer to the IC50 value to minimize off-target effects. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in the plate: Wells on the edge of the plate may experience different environmental conditions. 3. Inaccurate pipetting: Errors in dispensing inhibitor or uridine solutions. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding. 2. Avoid using outer wells: If possible, do not use the outermost wells of the plate for experimental conditions. Fill them with media to maintain humidity. 3. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Uridine alone affects cell proliferation. | 1. Uridine toxicity: At very high concentrations, uridine can be toxic to some cell lines. | 1. Perform a uridine-only control: Always include a control group treated with uridine alone to assess its baseline effect on cell proliferation. 2. Titrate uridine concentration: Determine the optimal, non-toxic concentration of uridine for your cells. |
Data Presentation
Table 1: IC50 Values of Various DHODH Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Brequinar | A375 (Melanoma) | 0.14 | |
| Brequinar | H929 (Myeloma) | 0.24 | |
| Brequinar | Ramos (Lymphoma) | 0.054 | |
| A771726 | A375 (Melanoma) | 14.52 | |
| A771726 | H929 (Myeloma) | 45.78 | |
| A771726 | Ramos (Lymphoma) | 5.36 | |
| Meds433 | K562 (CML) | ~0.1 | |
| Meds433 | CML-T1 (CML) | ~0.1 |
Table 2: Representative Uridine Rescue Experiment Data
| Treatment | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 5.2 |
| This compound (IC50 concentration) | 50 | ± 4.5 |
| This compound (IC50) + 100 µM Uridine | 98 | ± 6.1 |
| 100 µM Uridine alone | 102 | ± 5.8 |
Experimental Protocols
Detailed Methodology for a Uridine Rescue Cell Viability Assay
-
Cell Seeding:
-
Culture cells in appropriate growth medium to ~80% confluency.
-
Harvest cells and perform a cell count to ensure accurate seeding density.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of uridine in sterile water or PBS.
-
On the day of the experiment, prepare serial dilutions of this compound and a working solution of uridine in culture medium.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the respective treatments to each well:
-
Vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
This compound at various concentrations.
-
This compound at various concentrations + a fixed concentration of uridine (e.g., 100 µM).
-
Uridine alone (e.g., 100 µM).
-
-
Ensure each condition is tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Compare the viability of cells treated with this compound alone to those co-treated with uridine to demonstrate rescue.
-
Mandatory Visualizations
Caption: Signaling pathway of DHODH inhibition and uridine rescue.
Caption: Experimental workflow for a uridine rescue assay.
Caption: Troubleshooting logic for incomplete uridine rescue.
Validation & Comparative
A Comparative Analysis of DHODH Inhibitors: Dhodh-IN-14, Brequinar, and Leflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway: Dhodh-IN-14, brequinar, and leflunomide. A thorough understanding of their comparative efficacy and mechanisms of action is crucial for advancing research in areas such as autoimmune diseases, cancer, and virology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound, brequinar, and leflunomide all exert their primary therapeutic effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.
Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway. By blocking DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation. It is important to note that leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, A77 1726 (teriflunomide), which is responsible for its DHODH inhibitory activity.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against DHODH. It is critical to note that the available data for this compound is for the rat liver enzyme, which may not be directly comparable to the human enzyme data for brequinar and teriflunomide due to potential species-specific differences in enzyme structure and inhibitor binding.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Rat Liver DHODH | 0.49 µM | [1][2] |
| Brequinar | Human DHODH | 4.5 nM - 10 nM | [3][4] |
| Teriflunomide (A77 1726) | Human DHODH | 411 nM - 773 nM | [4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
DHODH Enzymatic Inhibition Assay (DCIP Method)
This protocol describes a common colorimetric method to determine the inhibitory activity of compounds against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO) solution
-
2,6-dichloroindophenol (DCIP) solution
-
Coenzyme Q10 (CoQ10) or a suitable analog (e.g., decylubiquinone)
-
Test compounds (this compound, brequinar, teriflunomide) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, DCIP, and CoQ10.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding a solution of recombinant human DHODH and DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) at 37°C. The reduction of DCIP by DHODH leads to a loss of color.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, brequinar, leflunomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.[1][6]
Colony Formation Assay (Crystal Violet Staining)
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Test compounds (this compound, brequinar, leflunomide)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Microscope or colony counter
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of the test compounds and incubate for 7-14 days, allowing colonies to form. The medium should be changed every 2-3 days with fresh medium containing the respective compound concentrations.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies by adding the fixing solution and incubating for 10-15 minutes.
-
Remove the fixing solution and allow the plates to air dry.
-
Stain the colonies by adding the crystal violet solution and incubating for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control to assess the long-term impact on cell proliferation.[7][8]
Conclusion
Brequinar is a highly potent inhibitor of human DHODH with IC50 values in the low nanomolar range. Teriflunomide, the active metabolite of leflunomide, is also a potent inhibitor, though less so than brequinar, with IC50 values in the sub-micromolar range. This compound, a hydroxyfurazan analog of A77 1726, shows inhibitory activity against rat liver DHODH in the sub-micromolar range. A direct comparison of the intrinsic inhibitory potency of this compound against the human enzyme with brequinar and teriflunomide is not possible with the currently available data and would require further investigation. The provided experimental protocols offer a standardized framework for conducting such comparative studies to elucidate the relative efficacy of these and other novel DHODH inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target in oncology. This mitochondrial enzyme catalyzes the rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cancer cells.[1][2] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in malignant cells, which often exhibit a heightened dependence on this pathway compared to normal tissues.[1][3] This guide provides a comparative overview of recently developed novel DHODH inhibitors, with a focus on their preclinical and clinical performance. While the specific compound "Dhodh-IN-14" was the impetus for this review, publicly available data for a molecule with this exact designation is currently limited. Therefore, this guide will focus on a selection of other promising novel DHODH inhibitors that are currently under investigation, providing a valuable resource for researchers in the field.
Quantitative Performance of Novel DHODH Inhibitors
The following tables summarize the in vitro potency and cellular activity of several novel DHODH inhibitors against the human DHODH enzyme and various cancer cell lines. For comparison, data for the well-established DHODH inhibitors, Brequinar and Teriflunomide, are also included.
Table 1: In Vitro Enzymatic and Cellular Potency of Novel DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | IC50/EC50 (nM) | Reference |
| BAY2402234 | human DHODH | 1.2 | MOLM-13 (AML) | 3.16 (EC50, CD11b) | [4][5] |
| HEL (AML) | 0.96 (EC50, CD11b) | [4] | |||
| Leukemia Cell Lines (various) | 0.08 - 8.2 (IC50) | [4] | |||
| ASLAN003 | human DHODH | 35 | THP-1 (AML) | 152 (IC50) | [6][7] |
| MOLM-14 (AML) | 582 (IC50) | [6][7] | |||
| KG-1 (AML) | 382 (IC50) | [6][7] | |||
| PTC299 | human DHODH | ~1 (in leukemia cells) | HeLa (Cervical Cancer) | 1.64 (EC50, VEGF) | [8] |
| AG-636 | human DHODH | 17 | Hematologic Cancer Cell Lines | <1500 (GI50) | [9][10] |
| HOSU-53 | Not Specified | Not Specified | SCLC Cell Lines (18 lines) | Sensitive | [11] |
| S416 | human DHODH | Not Specified | Influenza A Virus infected cells | 0.061 (EC50, µM) | [9] |
| Brequinar | human DHODH | 2.1 | Ramos (Lymphoma) | 54 (EC50) | [2][12] |
| Teriflunomide | human DHODH | 24.5 | A375 (Melanoma) | 14,520 (EC50) | [2][12] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition concentration; AML: Acute Myeloid Leukemia; SCLC: Small Cell Lung Cancer.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays commonly used in the evaluation of DHODH inhibitors.
DHODH Enzyme Activity Assay (DCIP Colorimetric Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH protein
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q10
-
Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the recombinant human DHODH protein to the wells and pre-incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).[13]
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.[13]
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
Test inhibitors
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed the cancer cells in the opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.[15]
-
Treat the cells with a serial dilution of the test inhibitors and incubate for a specified period (e.g., 48 or 72 hours).[15][16]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Add the CellTiter-Glo® Reagent to each well, following the manufacturer's instructions (typically a volume equal to the cell culture medium).[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or GI50 values.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using the DOT language.
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
Caption: DHODH in the de novo pyrimidine pathway.
Experimental Workflow for DHODH Inhibitor Evaluation
Caption: DHODH inhibitor evaluation workflow.
Conclusion
The landscape of DHODH inhibitors is rapidly evolving, with several novel compounds demonstrating significant promise in preclinical and early clinical settings. Inhibitors such as BAY2402234, ASLAN003, PTC299, and AG-636 exhibit potent enzymatic and cellular activities, often in the nanomolar range, and show efficacy in models of hematologic malignancies.[7][10][18][19] The development of these next-generation inhibitors, with potentially improved potency, selectivity, and pharmacokinetic profiles over established agents like Brequinar and Teriflunomide, offers new therapeutic avenues for cancers that are dependent on the de novo pyrimidine biosynthesis pathway. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of these novel agents and to identify the patient populations most likely to benefit from DHODH-targeted therapies.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 16. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 17. OUH - Protocols [ous-research.no]
- 18. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Consequences of DHODH Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Transcriptomic Signatures of DHODH Inhibition
Inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, leads to a significant reprogramming of the cellular transcriptome.[1][2][3] The following tables summarize the consistently observed changes in gene expression and affected cellular pathways upon treatment with various DHODH inhibitors.
Table 1: Commonly Downregulated Genes and Pathways Following DHODH Inhibition
| Gene/Pathway | Description | Representative Inhibitors | Cell Lines |
| MYC and MYC target genes | A proto-oncogene and its downstream targets, critical for cell proliferation and metabolism.[4][5][6] | Brequinar | Neuroblastoma, Chronic Myeloid Leukemia |
| Cell Cycle Progression | Genes involved in regulating the cell cycle, particularly the S-phase.[1][3][4] | Teriflunomide, Brequinar, A771726 | T-ALL, Melanoma, Myeloma, Lymphoma |
| Wnt/β-catenin Signaling | A crucial pathway in development and cancer, often associated with cell proliferation.[7] | (DHODH knockdown) | Esophageal Squamous Cell Carcinoma |
Table 2: Commonly Upregulated Genes and Pathways Following DHODH Inhibition
| Gene/Pathway | Description | Representative Inhibitors | Cell Lines |
| p53 and p53 target genes | A tumor suppressor gene that responds to cellular stress, including nucleotide depletion.[4][8] | Meds433, Tenovins | Chronic Myeloid Leukemia, various cancer cells |
| Antigen Presentation Pathway (APP) | Genes involved in processing and presenting antigens on the cell surface (MHC-I/II), crucial for immune recognition.[9][10][11][12] | Brequinar, Teriflunomide | Pancreatic cancer, Melanoma |
| Apoptosis-related genes | Genes that promote programmed cell death.[5][8] | Meds433, Brequinar | Chronic Myeloid Leukemia, Neuroblastoma |
| DDIT3 (CHOP) | A key mediator of the integrated stress response.[4][8] | Meds433 | Chronic Myeloid Leukemia |
| Ferroptosis-related genes | Genes involved in a form of iron-dependent programmed cell death.[5] | Brequinar | Neuroblastoma |
Experimental Protocols
The following provides a generalized, detailed methodology for conducting an RNA-seq experiment to analyze the effects of a DHODH inhibitor, based on protocols described in the cited literature.
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines. The choice will depend on the research question (e.g., T-ALL cell lines like Jurkat and MOLT4, or melanoma cell lines like A375).[4]
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Treat cells with the DHODH inhibitor (e.g., Brequinar, Teriflunomide) at a predetermined concentration (e.g., 100 nM Meds433, 25 µM Teriflunomide) for a specific duration (e.g., 3 days).[8][11] Include a vehicle-treated control group. For rescue experiments, supplement the media with uridine (e.g., 500 μM) to bypass the effect of DHODH inhibition.[13]
2. RNA Extraction and Library Preparation:
-
RNA Isolation: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries from a starting amount of total RNA (e.g., 1 µg) using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[7]
3. Sequencing and Data Analysis:
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq) to a desired read depth.
-
Data Quality Control: Perform quality control on the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the quality-filtered reads to a reference genome (e.g., human genome assembly hg38) using a splice-aware aligner like STAR.
-
Differential Gene Expression Analysis: Quantify gene expression levels and perform differential expression analysis between inhibitor-treated and control samples using tools like DESeq2 or edgeR.[1]
-
Pathway and Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify significantly enriched biological pathways and gene sets among the differentially expressed genes using databases such as KEGG and Gene Ontology.[5][9]
Visualizations
Signaling Pathway: Impact of DHODH Inhibition on Cellular Processes
Caption: Mechanism of DHODH inhibitors and their downstream cellular effects.
Experimental Workflow: RNA-seq Analysis of DHODH Inhibitor-Treated Cells
Caption: A typical workflow for RNA-seq analysis of treated cells.
Logical Relationship: DHODH Inhibitors and Alternative Compounds
References
- 1. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 7. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: DHODH Inhibitor Dhodh-IN-14 Shows Differential Efficacy in p53-Mutant vs. Wild-Type Cancer Cells
A comprehensive analysis of the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-14, reveals a nuanced efficacy profile that is significantly influenced by the p53 tumor suppressor status of cancer cells. This guide provides a comparative overview of this compound and other notable DHODH inhibitors, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the field of oncology.
The therapeutic targeting of cellular metabolism is a rapidly advancing frontier in cancer research. One key enzyme in this landscape is dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway, which fuels the proliferation of rapidly dividing cancer cells.[1] Inhibition of DHODH has emerged as a promising anti-cancer strategy.[1][2] This guide focuses on this compound, a potent DHODH inhibitor, and its differential activity in cancer cells with varying p53 status, a gene frequently mutated in human cancers.[3][4]
This compound Efficacy is Modulated by p53 Status
The tumor suppressor protein p53 plays a pivotal role in orchestrating cellular responses to stress, including DNA damage and oncogene activation, by inducing cell cycle arrest or apoptosis.[3] Emerging evidence suggests a functional link between DHODH inhibition and the p53 signaling pathway. Several studies have identified DHODH inhibitors as activators of wild-type p53, leading to increased p53 synthesis and enhanced tumor cell killing.[5][6][7] This observation raises a critical question: is the efficacy of DHODH inhibitors, such as this compound, dependent on the functional status of p53?
While direct comparative studies on this compound are emerging, data from other DHODH inhibitors provide valuable insights. For instance, the DHODH inhibitor BAY 2402234 has demonstrated selective cytotoxicity towards certain glioblastoma subtypes, a response correlated with the induction of p53.[8] Furthermore, studies with tenovins, another class of compounds that inhibit DHODH, have shown that the cytotoxic effects of some analogs are significantly diminished in p53-deficient cells.[9] These findings collectively suggest that the presence of wild-type p53 may sensitize cancer cells to DHODH inhibition, while mutations in p53 could confer a degree of resistance.
Comparative Efficacy of DHODH Inhibitors
To provide a broader context for the activity of this compound, this guide includes a comparative summary of its efficacy alongside other well-characterized DHODH inhibitors: BAY 2402234, ASLAN003, and Brequinar. The following tables summarize the available half-maximal inhibitory concentration (IC50) values in various cancer cell lines, categorized by their p53 status.
| This compound | ||
| Cell Line | p53 Status | IC50 (nM) |
| A549 (Lung Carcinoma) | Wild-Type | Data not available |
| HCT116 (Colon Carcinoma) | Wild-Type | Data not available |
| SW480 (Colon Carcinoma) | Mutant | Data not available |
| MIA PaCa-2 (Pancreatic) | Mutant | Data not available |
| BAY 2402234 | ||
| Cell Line | p53 Status | IC50 (nM) |
| GBM#35 (Glioblastoma) | Wild-Type | 5[8] |
| C4-2B (Prostate Cancer) | Wild-Type | Specific value not provided, but shown to inhibit proliferation[10] |
| CWR22Rv1 (Prostate Cancer) | Wild-Type | Specific value not provided, but shown to inhibit proliferation[10] |
| ASLAN003 | ||
| Cell Line | p53 Status | IC50 (nM) |
| Data not available | Data not available | Data not available |
| Brequinar | ||
| Cell Line | p53 Status | IC50 (nM) |
| Human DHODH (in vitro) | N/A | 5.2[11] |
| Neuroblastoma Cell Lines | Various | Low nanomolar range[12] |
| HCT 116 (Colon Carcinoma) | Wild-Type | Specific value not provided, but shown to be active[13] |
| Pancreatic Cancer Cell Lines | Various | Specific value not provided, but shown to be active[13] |
Note: The tables will be updated as more specific data for this compound and other inhibitors in p53-characterized cell lines become publicly available.
Signaling Pathways and Experimental Workflows
The interplay between DHODH inhibition and the p53 pathway is a key determinant of cellular fate. The following diagrams, generated using the DOT language, illustrate the proposed signaling cascade and a typical experimental workflow for evaluating the efficacy of DHODH inhibitors.
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experimental procedures are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Add serial dilutions of this compound or other test compounds to the designated wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using appropriate software.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[16]
-
Cell Seeding and Treatment: Prepare 96-well opaque-walled plates with cells in culture medium (100 µL per well) and treat with compounds as described for the MTT assay.[17][18]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[17]
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[18]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Luminescence Measurement: Record the luminescence using a plate reader.[19]
-
Data Analysis: Determine cell viability based on the luminescent signal and calculate IC50 values.
Determination of p53 Status
Western Blotting for p53 Protein Expression:
Western blotting is used to detect the presence and relative abundance of the p53 protein.
-
Protein Extraction: Lyse cells in a suitable buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 12% SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53 (e.g., clone DO-1 or DO-7) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
TP53 Gene Sequencing (Sanger Sequencing):
Sanger sequencing is employed to identify mutations within the TP53 gene.
-
Genomic DNA Extraction: Isolate genomic DNA from the cancer cell lines.
-
PCR Amplification: Amplify the coding exons (typically exons 2-11) of the TP53 gene using specific primers. Protocols and primer sequences are available from resources such as the International Agency for Research on Cancer (IARC).[22][23]
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform bidirectional Sanger sequencing using the purified PCR products as templates.[22]
-
Sequence Analysis: Analyze the sequencing chromatograms to identify any deviations from the wild-type TP53 reference sequence.[22]
Conclusion
The efficacy of the DHODH inhibitor this compound and its counterparts appears to be intricately linked to the p53 status of cancer cells. The presence of wild-type p53 likely enhances the cytotoxic effects of DHODH inhibition by promoting cell cycle arrest and apoptosis. Conversely, cancer cells harboring mutant p53 may exhibit a degree of resistance to these agents. This differential sensitivity underscores the importance of patient stratification based on TP53 mutation status in the clinical development of DHODH inhibitors. Further research with direct comparative studies using this compound in a panel of p53-wild-type and p53-mutant cancer cell lines is warranted to fully elucidate its therapeutic potential and to guide its clinical application in precision oncology.
References
- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ericll.org [ericll.org]
- 4. mdpi.com [mdpi.com]
- 5. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Plasticity of Glioblastoma Cells in Response to DHODH Inhibitor BAY2402234 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. OUH - Protocols [ous-research.no]
- 18. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 19. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 20. Detection of the expression of p53 protein in cells by Western blot [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. ERIC recommendations for TP53 mutation analysis in chronic lymphocytic leukemia—update on methodological approaches and results interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tp53.cancer.gov [tp53.cancer.gov]
A Head-to-Head Comparison of DHODH Inhibitors: Dhodh-IN-14 and MEDS433
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of human dihydroorotate dehydrogenase (DHODH), Dhodh-IN-14 and MEDS433. This analysis is based on available experimental data to inform research and development decisions.
Both this compound and MEDS433 target DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, activated immune cells, and virus-infected cells, making DHODH a compelling therapeutic target. Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and MEDS433, highlighting the significant difference in their inhibitory potency against their respective target enzymes.
| Parameter | This compound | MEDS433 |
| Target | Dihydroorotate Dehydrogenase (DHODH) | Human Dihydroorotate Dehydrogenase (hDHODH) |
| IC50 Value | 0.49 µM (for rat liver DHODH)[1][2][3] | 1.2 nM[1] |
| Known Analogue | A771726[4] | - |
| CAS Number | 1364791-93-4[4][5] | 2241027-61-0 |
Mechanism of Action and Cellular Effects
MEDS433 is a highly potent inhibitor of human DHODH, exhibiting an IC50 in the low nanomolar range. Its mechanism of action involves the direct inhibition of the enzymatic activity of DHODH, which catalyzes the conversion of dihydroorotate to orotate, a key step in pyrimidine synthesis. This blockade of the de novo pyrimidine biosynthesis pathway has demonstrated significant antiviral activity against a broad range of viruses, including Respiratory Syncytial Virus (RSV), influenza viruses, and coronaviruses. Furthermore, studies have indicated its potential as a therapeutic agent for acute myeloid leukemia (AML) by inducing cell cycle arrest.
This compound is described as an analog of A771726, the active metabolite of the immunosuppressive drug Leflunomide. A771726 is a known inhibitor of DHODH. This compound itself has been shown to inhibit rat liver DHODH with an IC50 of 0.49 µM. While direct experimental data on the cellular effects of this compound is limited, its lineage as an A771726 analog suggests a similar mechanism of action centered on the inhibition of de novo pyrimidine synthesis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating DHODH inhibitors.
Caption: Inhibition of DHODH by this compound and MEDS433 blocks pyrimidine synthesis.
Caption: A typical experimental workflow for characterizing DHODH inhibitors.
Experimental Protocols
DHODH Enzymatic Assay (General Protocol)
-
Reagents and Materials: Recombinant human DHODH, dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), Coenzyme Q10, assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHODH enzyme, and Coenzyme Q10.
-
Add varying concentrations of the inhibitor (this compound or MEDS433) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, DHO, and the electron acceptor, DCIP.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Culture: Plate cells (e.g., cancer cell lines or activated lymphocytes) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the DHODH inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the EC50 value.
Conclusion
Based on the available data, MEDS433 is a significantly more potent inhibitor of human DHODH than this compound is of rat DHODH. The nanomolar IC50 of MEDS433 against the human enzyme suggests a high potential for therapeutic efficacy at lower concentrations, potentially minimizing off-target effects. While this compound shows inhibitory activity in the sub-micromolar range, its potency is considerably lower.
For researchers in drug development, MEDS433 represents a more promising lead compound for applications requiring potent DHODH inhibition, such as antiviral and cancer therapies. Further head-to-head studies using the same experimental systems, particularly with human DHODH and in various human cell lines, would be necessary to provide a definitive and direct comparison of the two compounds' therapeutic potential.
References
Validating the Anti-Proliferative Effects of DHODH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-proliferative effects of Dihydroorotate Dehydrogenase (DHODH) inhibitors. While specific experimental data for Dhodh-IN-14 is not publicly available, this document outlines the established methodologies and presents comparative data for well-characterized DHODH inhibitors—Brequinar, Leflunomide, and Teriflunomide—to serve as a benchmark for evaluation.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[1][2][3][4] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival.[4] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive target for anti-cancer therapies.[1][2]
This compound is a research chemical identified as an inhibitor of DHODH, with a reported IC50 of 0.49 μM for rat liver DHODH.[5][6][7] It is an analog of A771726, the active metabolite of Leflunomide.[5][6] This guide will provide the necessary protocols and comparative data to assess the anti-proliferative potential of this compound or any novel DHODH inhibitor.
Comparative Anti-Proliferative Activity of DHODH Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Brequinar, Leflunomide, and Teriflunomide in various cancer cell lines, as determined by different anti-proliferative assays. This data serves as a reference for evaluating the potency of new DHODH inhibitors.
Table 1: IC50 Values of Brequinar in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A-375 | Melanoma | MTT | 0.59 | [8] |
| A549 | Lung Carcinoma | MTT | 4.1 | [8] |
| HCT 116 | Colon Cancer | MTT | 0.480 ± 0.14 | [9] |
| HCT 116 | Colon Cancer | Colony Formation | 0.218 ± 0.24 | [9] |
| MIA PaCa-2 | Pancreatic Cancer | MTT | 0.680 ± 0.25 | [9] |
| MIA PaCa-2 | Pancreatic Cancer | Colony Formation | 0.590 ± 0.36 | [9] |
| HL-60 | Leukemia | N/A | 0.0045 | [10] |
Table 2: IC50 Values of Leflunomide in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Daudi | Burkitt's Lymphoma | MTT | 13 | [11] |
| Ramos | Burkitt's Lymphoma | MTT | 18 | [11] |
| 697 | B-cell Leukemia | MTT | 29 | [11] |
| Raji | Burkitt's Lymphoma | MTT | 39 | [11] |
| WaC3CD5 | B-cell Lymphoma | MTT | 89 | [11] |
| T24 | Bladder Cancer | MTS | 39.0 (48h) | [12] |
| 5637 | Bladder Cancer | MTS | 84.4 (48h) | [12] |
| H460 | Non-small Cell Lung Cancer | SRB | 80.5 (48h), 27 (72h) | [13] |
| HeLa | Cervical Cancer | SRB | 20 - 51 (72-144h) | [13] |
| HT-1080 | Fibrosarcoma | SRB | 30 | [14] |
| HT-29 | Colon Cancer | SRB | 75 | [14] |
| HepG2 | Liver Cancer | CellTiter-Glo | 109.5 | [14] |
Table 3: IC50 Values of Teriflunomide in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | MTT | 26.65 | [15] |
| Jurkat | T-cell Leukemia | DNA content | 43.22 (72h) | [15] |
| MDA-MB-468 | Triple Negative Breast Cancer | SRB | 31.36 (96h) | [16] |
| BT549 | Triple Negative Breast Cancer | SRB | 31.83 (96h) | [16] |
| MDA-MB-231 | Triple Negative Breast Cancer | SRB | 59.72 (96h) | [16] |
| HCT116 | Colorectal Carcinoma | N/A | 0.3 | [17] |
| SBC3 | Small Cell Lung Cancer | N/A | 2 | [18] |
| SBC5 | Small Cell Lung Cancer | N/A | 33 | [18] |
| RPMI-8226 | Multiple Myeloma | MTT | 99.87 | [19] |
Experimental Protocols
Detailed methodologies for key anti-proliferative assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of the DHODH inhibitor and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]
-
Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[20]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the test compound for the desired time period.
-
Fix the cells by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.
-
Wash the plates four to five times with tap water or 1% acetic acid to remove the TCA and excess medium components.[2][4]
-
Air-dry the plates completely.
-
Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][6]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[4]
-
Air-dry the plates again.
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[4]
-
Measure the absorbance at 510 nm or 540 nm on a microplate reader.[4][21]
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring long-term cell survival and proliferative capacity.[22]
Protocol:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well) into 6-well plates.
-
Allow the cells to attach for a few hours before treating with the DHODH inhibitor at various concentrations.
-
Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed in the control wells.[23]
-
Carefully remove the medium and wash the colonies with PBS.
-
Fix the colonies with a solution such as 10% formalin or a methanol:acetic acid mixture for 5-10 minutes.[23]
-
Stain the colonies with a 0.5% crystal violet solution for at least 2 hours.[23]
-
Gently wash the plates with tap water to remove excess stain and let them air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction to determine the effect of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for validating the anti-proliferative effects of a DHODH inhibitor.
References
- 1. promega.com [promega.com]
- 2. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leflunomide Suppresses the Growth of LKB1-inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Teriflunomide/leflunomide synergize with chemotherapeutics by decreasing mitochondrial fragmentation via DRP1 in SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. agilent.com [agilent.com]
- 23. Clonogenic Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Dhodh-IN-14: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Dhodh-IN-14
This compound, a dihydroorotate dehydrogenase (DHODH) inhibitor, requires careful handling and disposal due to its potential hazards.[1][2][3] This guide provides procedural, step-by-step instructions to ensure the safe management of this compound waste in a laboratory setting. Adherence to these procedures is critical to protect personnel and the environment.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Key Hazard Information:
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Procedure
The primary disposal method for this compound is to send it to an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in the regular trash.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.
-
Keep containers tightly sealed to prevent spills or evaporation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines and a licensed hazardous waste disposal vendor will handle the final disposal.
-
Experimental Protocols for Waste Handling
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
